1-(4-Nitrobenzoyl)piperidine
Description
The exact mass of the compound 1-(4-Nitrobenzoyl)piperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Nitrobenzoyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrobenzoyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKBAYWOHIUVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279973 | |
| Record name | 1-(4-nitrobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-92-5 | |
| Record name | 1-(p-Nitrobenzoyl)piperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-nitrophenyl)-piperidin-1-ylmethanone CAS number 20857-92-5
An In-depth Technical Guide on (4-nitrophenyl)-piperidin-1-ylmethanone (CAS Number: 20857-92-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-nitrophenyl)-piperidin-1-ylmethanone, with the CAS number 20857-92-5, is a chemical compound belonging to the family of piperidine derivatives. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. This document aims to provide a comprehensive overview of the available technical information for this specific molecule. However, it is important to note that publicly accessible research on the biological activity and therapeutic potential of (4-nitrophenyl)-piperidin-1-ylmethanone is limited. The primary role of this compound, based on available data, appears to be as a chemical intermediate in organic synthesis.
Chemical and Physical Properties
A summary of the key physicochemical properties of (4-nitrophenyl)-piperidin-1-ylmethanone is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 20857-92-5 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| IUPAC Name | (4-nitrophenyl)(piperidin-1-yl)methanone | [2] |
| Synonyms | 1-(4-Nitrobenzoyl)piperidine, 1-(p-Nitrobenzoyl)piperidine | [3] |
| Appearance | Solid | [1] |
| InChI Key | CAKBAYWOHIUVHR-UHFFFAOYSA-N | [1] |
| SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [3] |
| Topological Polar Surface Area | 66.1 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Complexity | 287 | [3] |
Synthesis
While specific, detailed experimental protocols for the synthesis of (4-nitrophenyl)-piperidin-1-ylmethanone are not extensively published in peer-reviewed journals, a general and straightforward synthetic route can be proposed based on standard organic chemistry principles. The most common method for the synthesis of such amides is the acylation of a secondary amine (piperidine) with an acyl halide (4-nitrobenzoyl chloride).
General Experimental Protocol: Synthesis of (4-nitrophenyl)-piperidin-1-ylmethanone
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
-
Piperidine
-
4-Nitrobenzoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
-
Equipment for purification (e.g., column chromatography apparatus or recrystallization setup)
Procedure:
-
In a clean, dry round-bottom flask, dissolve piperidine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate flask.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred piperidine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure (4-nitrophenyl)-piperidin-1-ylmethanone.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of (4-nitrophenyl)-piperidin-1-ylmethanone.
Biological Activity and Mechanism of Action
Despite the presence of the piperidine scaffold, which is common in many biologically active molecules, there is a notable absence of published research detailing the specific biological activities of (4-nitrophenyl)-piperidin-1-ylmethanone. Searches of scientific databases and literature have not yielded significant data on its pharmacological properties, such as enzyme inhibition, receptor binding, or cellular effects.
While some studies have investigated the biological activities of structurally related piperidine-containing compounds, including derivatives with potential anticancer and anti-inflammatory properties, this information cannot be directly extrapolated to the title compound. Without specific experimental data, any discussion of its mechanism of action or potential signaling pathway involvement would be purely speculative.
Experimental Protocols for Biological Evaluation
Due to the lack of reported biological activity for (4-nitrophenyl)-piperidin-1-ylmethanone, there are no specific experimental protocols for its biological evaluation in the public domain. For researchers interested in investigating the potential bioactivity of this compound, a general screening approach would be necessary.
Diagram of a General Screening Workflow:
Caption: A general workflow for the initial biological screening of a chemical compound.
Conclusion
(4-nitrophenyl)-piperidin-1-ylmethanone (CAS 20857-92-5) is a readily synthesizable organic compound with well-defined physicochemical properties. However, there is a significant gap in the scientific literature regarding its biological activity and potential applications in drug development. The information presented in this guide is based on the limited data available and general chemical principles. Further research, including broad biological screening and mechanistic studies, would be required to elucidate any potential pharmacological relevance of this compound. Researchers and scientists are encouraged to view this molecule as a potential starting point for discovery efforts, with the understanding that its biological profile is currently uncharacterized.
References
An In-depth Technical Guide to the Synthesis of 1-(4-Nitrobenzoyl)piperidine from Piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrobenzoyl)piperidine from piperidine, a key transformation in the development of various pharmaceutical compounds. The core of this synthesis lies in the robust and widely applicable Schotten-Baumann reaction, which facilitates the formation of an amide bond between a secondary amine (piperidine) and an acyl chloride (4-nitrobenzoyl chloride). This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary characterization data for the successful synthesis and verification of the target compound.
Reaction Overview and Mechanism
The synthesis of 1-(4-nitrobenzoyl)piperidine is achieved through the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with piperidine. This reaction is a classic example of the Schotten-Baumann reaction, which is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3][4]
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as a leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., sodium hydroxide or pyridine) to yield the final product, 1-(4-nitrobenzoyl)piperidine, and a salt byproduct.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of 1-(4-nitrobenzoyl)piperidine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Piperidine | 85.15 | 1.0 eq | - |
| 4-Nitrobenzoyl chloride | 185.56 | 1.05 eq | - |
| Dichloromethane (DCM) | - | As required | - |
| 10% Aqueous Sodium Hydroxide (NaOH) | 40.00 | As required | - |
| Deionized Water | - | As required | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As required | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Base: While stirring vigorously, slowly add a 10% aqueous solution of sodium hydroxide to the reaction mixture.
-
Addition of Acyl Chloride: Add 4-nitrobenzoyl chloride (1.05 equivalents) dropwise to the biphasic mixture over a period of 15-30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-nitrobenzoyl)piperidine as a solid.
-
Quantitative Data and Characterization
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Piperidine | C₅H₁₁N | 85.15 | -9 | 106 |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 72-74 | 155 (20 mmHg) |
| 1-(4-Nitrobenzoyl)piperidine | C₁₂H₁₄N₂O₃ | 234.25 | 104-106 | - |
Spectroscopic Data for 1-(4-Nitrobenzoyl)piperidine:
-
¹H NMR (CDCl₃, δ, ppm): The expected proton NMR spectrum would show signals corresponding to the aromatic protons of the nitrobenzoyl group and the aliphatic protons of the piperidine ring. The aromatic protons would appear as two doublets in the downfield region (around 8.3 and 7.5 ppm). The piperidine protons would show broad signals in the upfield region (typically between 1.5 and 3.8 ppm) due to chair-to-chair interconversion.
-
¹³C NMR (CDCl₃, δ, ppm): The carbon NMR spectrum would exhibit signals for the carbonyl carbon (around 168 ppm), the aromatic carbons (between 120-150 ppm), and the aliphatic carbons of the piperidine ring (in the range of 24-48 ppm).
-
IR (KBr, cm⁻¹): The infrared spectrum would show characteristic absorption bands for the C=O stretching of the amide group (around 1630-1650 cm⁻¹), the N-O stretching of the nitro group (strong bands around 1520 and 1350 cm⁻¹), and C-H stretching of the aromatic and aliphatic moieties.
Diagrams
Caption: Experimental Workflow for the Synthesis of 1-(4-Nitrobenzoyl)piperidine.
Caption: Reaction Mechanism for the Synthesis of 1-(4-Nitrobenzoyl)piperidine.
References
Spectroscopic and Synthetic Profile of 1-(4-Nitrobenzoyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 1-(4-Nitrobenzoyl)piperidine. Due to the limited availability of direct experimental spectra in public databases, this document combines reported data from closely related analogs with predicted spectroscopic values to offer a robust profile for researchers. The information herein is intended to support identification, characterization, and further development of this and similar molecules.
Chemical Structure and Properties
IUPAC Name: (4-nitrophenyl)(piperidin-1-yl)methanone Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.25 g/mol CAS Number: 20857-92-5[1]
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 1-(4-Nitrobenzoyl)piperidine based on analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.30 | Doublet | 2H | Ar-H (ortho to NO₂) | Expected downfield shift due to the strong electron-withdrawing nitro group. Based on data for 4-nitrobenzaldehyde (δ 8.41 ppm)[2]. |
| ~7.60 | Doublet | 2H | Ar-H (meta to NO₂) | |
| ~3.70 | Broad Singlet | 2H | Piperidine-H (α to N) | Rotational hindrance around the amide bond may lead to two broad signals. |
| ~3.40 | Broad Singlet | 2H | Piperidine-H (α to N) | |
| ~1.70 | Multiplet | 6H | Piperidine-H (β, γ to N) | Signals for the β and γ protons of the piperidine ring are expected to be complex and may overlap. |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~168 | C=O (Amide) | |
| ~148 | Ar-C (para to C=O, attached to NO₂) | Based on data for 4-nitrobenzaldehyde (δ 151.1 ppm)[2]. |
| ~143 | Ar-C (ipso to C=O) | |
| ~128 | Ar-CH (meta to NO₂) | |
| ~124 | Ar-CH (ortho to NO₂) | Based on data for 4-nitrobenzaldehyde (δ 124.3 ppm)[2]. |
| ~48 | Piperidine-C (α to N) | May appear as two distinct signals due to rotational isomers. |
| ~43 | Piperidine-C (α to N) | |
| ~26 | Piperidine-C (β to N) | |
| ~25 | Piperidine-C (β to N) | |
| ~24 | Piperidine-C (γ to N) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~1640 | Strong | C=O Stretch (Amide) | A similar compound, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine, shows a strong C=O stretch at 1643 cm⁻¹[3]. |
| ~1520 | Strong | Asymmetric NO₂ Stretch | Characteristic strong absorption for nitroarenes. |
| ~1350 | Strong | Symmetric NO₂ Stretch | Characteristic strong absorption for nitroarenes. The related piperazine derivative shows a band at 1358 cm⁻¹[3]. |
| ~1280 | Medium | C-N Stretch |
Sample Preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 234 | [M]⁺ | Molecular ion peak. |
| 150 | [O₂NC₆H₄CO]⁺ | Acylium ion resulting from the cleavage of the amide bond. This is a characteristic fragment for N-benzoyl compounds. |
| 120 | [C₆H₄CO]⁺ | Loss of NO₂ from the acylium ion. |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation. |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following is a representative experimental protocol for the synthesis and characterization of 1-(4-Nitrobenzoyl)piperidine, adapted from a general procedure for the synthesis of benzoylpiperidines[4].
Synthesis of 1-(4-Nitrobenzoyl)piperidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the piperidine solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.7 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid product or cast a thin film from a volatile solvent onto a salt plate. Record the IR spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or a direct insertion probe, for electron ionization (EI) mass analysis.
Workflow and Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like 1-(4-Nitrobenzoyl)piperidine.
Caption: A flowchart of the synthesis and spectroscopic analysis of 1-(4-Nitrobenzoyl)piperidine.
References
Molecular weight and formula of 1-(4-Nitrobenzoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-Nitrobenzoyl)piperidine. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.
Core Compound Data
1-(4-Nitrobenzoyl)piperidine is a synthetic organic compound featuring a piperidine ring acylated with a 4-nitrobenzoyl group. Its chemical structure is foundational for further functionalization in medicinal chemistry research.
| Property | Value |
| Chemical Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.26 g/mol [1] |
| CAS Number | 20857-92-5 |
Synthesis Protocol
Reaction Scheme:
General Synthesis Workflow.
Materials:
-
Piperidine
-
4-Nitrobenzoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH) as a base
-
Distilled water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. The flask should be equipped with a magnetic stir bar and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution. If using aqueous NaOH, a biphasic system will be employed.
-
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirring piperidine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding distilled water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if an amine base was used, followed by distilled water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-(4-Nitrobenzoyl)piperidine can be further purified by recrystallization or column chromatography on silica gel.
-
Potential Biological Significance and Therapeutic Context
While direct biological studies on 1-(4-Nitrobenzoyl)piperidine are not extensively documented in the public domain, the benzoylpiperidine scaffold is a well-recognized "privileged structure" in medicinal chemistry.[2] Derivatives of this core are known to exhibit a wide range of pharmacological activities, particularly targeting the central nervous system (CNS).[2]
The presence of the nitro group offers a site for further chemical modification, for instance, reduction to an amine, which can then be used to build more complex molecules. The piperidine moiety is a common feature in many approved drugs, including antipsychotics.[2]
Based on the activities of structurally related compounds, potential areas of investigation for 1-(4-Nitrobenzoyl)piperidine and its derivatives could include:
-
Enzyme Inhibition: Piperidine derivatives have been explored as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.
-
CNS Activity: The structural similarity to known CNS-active agents suggests potential interactions with neurotransmitter receptors or other targets within the central nervous system.
Logical Relationship for Drug Discovery:
References
An In-depth Technical Guide to the Solubility and Stability of 1-(4-Nitrobenzoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-(4-Nitrobenzoyl)piperidine. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information from the physicochemical properties of its constituent functional groups—an amide, a piperidine ring, and a nitroaromatic moiety. Furthermore, detailed, generalized experimental protocols are provided to enable researchers to determine precise quantitative solubility and stability data for their specific applications.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its behavior in various systems. Key calculated and estimated properties for 1-(4-Nitrobenzoyl)piperidine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | - |
| Molecular Weight | 234.25 g/mol | - |
| Appearance | Off-white to yellow solid (Predicted) | Inferred from related compounds |
| Predicted LogP | 2.1 | ChemAxon |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 | - |
Note: LogP is the logarithm of the octanol/water partition coefficient, indicating moderate lipophilicity.
Predicted Solubility Profile
A qualitative solubility profile for 1-(4-Nitrobenzoyl)piperidine has been predicted based on the principles of "like dissolves like" and the known solubility of its structural components, such as piperidine and benzamide derivatives. The presence of the polar nitro and amide groups, combined with the nonpolar aromatic and piperidine rings, suggests a varied solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The amide and nitro groups can participate in hydrogen bonding with the solvent. |
| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected with the polar functional groups. |
| Chlorinated | Dichloromethane, Chloroform | High | Good solvation of the overall molecule is anticipated. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with the aromatic solvent. |
| Ethers | Diethyl ether | Moderate to Low | The polarity may be insufficient for high solubility. |
| Nonpolar | Hexane, Cyclohexane | Low | The molecule's polarity is likely too high for significant solubility in nonpolar aliphatic solvents. |
| Aqueous | Water | Low | The significant hydrocarbon content and the nitroaromatic ring are expected to limit aqueous solubility. |
Predicted Stability Profile
The stability of 1-(4-Nitrobenzoyl)piperidine is primarily dictated by its amide linkage and the nitroaromatic group. Degradation can be anticipated under hydrolytic, photolytic, and thermal stress conditions.
Hydrolytic Stability
The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide bond is likely to hydrolyze to form 4-nitrobenzoic acid and piperidinium salt.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the amide is expected to hydrolyze to yield a salt of 4-nitrobenzoic acid and piperidine.
Predicted Hydrolytic Degradation Products
| Condition | Degradation Products |
| Acidic (e.g., HCl) | 4-Nitrobenzoic acid, Piperidinium chloride |
| Basic (e.g., NaOH) | Sodium 4-nitrobenzoate, Piperidine |
Photostability
Nitroaromatic compounds are known to be sensitive to ultraviolet (UV) light. Photodegradation may occur, potentially involving the reduction of the nitro group or other complex photoreactions. It is recommended that 1-(4-Nitrobenzoyl)piperidine be stored in light-resistant containers.
Thermal Stability
While the molecule is expected to be relatively stable at ambient temperatures, elevated temperatures could lead to decomposition. The specific decomposition temperature is not documented and would need to be determined experimentally.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of 1-(4-Nitrobenzoyl)piperidine.
Protocol for Determining Equilibrium Solubility
This protocol is based on the shake-flask method, which is the gold standard for determining thermodynamic equilibrium solubility.
Materials:
-
1-(4-Nitrobenzoyl)piperidine
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature shaker
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of 1-(4-Nitrobenzoyl)piperidine to a vial. The objective is to have undissolved solid remaining after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved material settle.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter. Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 1-(4-Nitrobenzoyl)piperidine.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the determined concentration and the dilution factor.
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Materials:
-
1-(4-Nitrobenzoyl)piperidine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-(4-Nitrobenzoyl)piperidine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.
-
Basic: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a set time.
-
Neutral: Mix the stock solution with water. Heat at a specified temperature (e.g., 60 °C) for a set time.
-
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a set time.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a set time. Dissolve the stressed solid in a suitable solvent for analysis.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Visualizations
The following diagrams illustrate the predicted degradation pathways and general experimental workflows.
Caption: Predicted Acid-Catalyzed Hydrolysis Pathway.
Caption: Predicted Base-Catalyzed Hydrolysis Pathway.
Caption: Experimental Workflow for Solubility Determination.
Caption: Experimental Workflow for Forced Degradation Studies.
Key Intermediates in Pharmaceutical Synthesis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of pivotal chemical intermediates that serve as foundational building blocks in the synthesis of blockbuster pharmaceuticals. We will explore the synthesis, experimental protocols, and strategic importance of these molecules, presenting quantitative data and process workflows to facilitate understanding and application in a research and development setting.
Heterocyclic Intermediates: The Case of 2-Amino-5-bromopyridine
Pyridyl moieties are ubiquitous in medicinal chemistry, and functionalized pyridines are crucial for constructing a wide range of active pharmaceutical ingredients (APIs). 2-Amino-5-bromopyridine is a versatile intermediate used in the synthesis of drugs for various therapeutic areas.
The primary challenge in its synthesis is achieving regioselectivity, as the amino group on 2-aminopyridine activates the ring for electrophilic substitution at both the C-3 and C-5 positions.[1] A common and effective strategy to ensure selective bromination at the C-5 position involves a three-step process: N-acylation, bromination, and subsequent hydrolysis.[1][2]
Synthesis Workflow
Experimental Protocols
Method 1: Three-Step Synthesis via Acylation [2]
-
N-Acylation: 2-aminopyridine is reacted with acetic anhydride (molar ratio of 1:1.6) under reflux conditions to yield 2-acetamidopyridine.
-
Bromination: The protected intermediate is then brominated using liquid bromine (molar ratio to initial 2-aminopyridine of 1.1:1) at 50°C.
-
Hydrolysis: The resulting 5-bromo-2-acetamidopyridine is hydrolyzed using a 50% sodium hydroxide solution at room temperature to yield the final product.
Method 2: Direct Bromination with Phenyltrimethylammonium Tribromide [3]
-
Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.
-
Reaction: Stir the mixture at 30°C for 2 hours.
-
Work-up: Wash the reaction mixture with a 40ml saturated sodium chloride solution. Separate the organic phase (lower layer).
-
Purification: Wash the organic phase 2-3 times with 20ml of water, dry with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation.
-
Isolation: Cool the resulting oil with ice water and add water to precipitate a solid. Recrystallize the crude product from benzene, filter, and dry to obtain the final product.
Quantitative Data
| Method | Key Reagents | Conditions | Yield | Purity | Reference |
| Acylation Route | Acetic Anhydride, Br₂, NaOH | Reflux, 50°C, RT | 66.5% (Total) | Not Specified | [2] |
| Direct Bromination | Phenyltrimethylammonium tribromide | Chloroform, 30°C, 2h | 75-81% | Not Specified | [3] |
Chiral Intermediates: (R)-3-Aminobutanoic Acid
Chirality is a critical factor for the efficacy and safety of many pharmaceuticals.[4] (R)-3-Aminobutanoic acid is a key chiral intermediate, notably used in the synthesis of the antiretroviral drug dolutegravir.[5][6] Its synthesis presents the challenge of establishing the correct stereochemistry. Both chemical and biocatalytic routes have been developed to produce this enantiopure compound.
Synthesis Approaches
-
Chemical Synthesis: Traditional methods often rely on the synthesis of racemic 3-aminobutanoic acid followed by chiral resolution, a process that can be inefficient and costly.[6]
-
Biocatalysis: A more modern and "green" approach utilizes engineered enzymes to achieve high stereoselectivity. For example, recombinant E. coli expressing an engineered aspartase can catalyze the conversion of crotonic acid to (R)-3-aminobutanoic acid with high yield and purity.[6]
Biocatalytic Synthesis Workflow
Experimental Protocols
Biocatalytic Synthesis of (R)-3-Aminobutanoic Acid [6]
-
Catalyst Preparation: Use recombinant E. coli cells engineered to express a suitable aspartase. Permeabilize the cells to facilitate substrate and product transport.
-
Reaction Mixture: Prepare a biocatalytic system with a specific concentration of crotonic acid (e.g., 250 g/L) and permeabilized cells (e.g., 8 g/L) in an appropriate buffer.
-
Biotransformation: Maintain the reaction for a set duration (e.g., 24 hours) under controlled temperature and pH.
-
Product Isolation: After the reaction, separate the cells from the supernatant. The product, (R)-3-aminobutanoic acid, can be isolated and purified from the supernatant.
Chemical Reduction of (R)-3-Aminobutanoic Acid to (R)-3-aminobutan-1-ol [5]
(This is a subsequent step in the synthesis of the dolutegravir side-chain)
-
Inert Atmosphere: Flush a 1000 mL, three-neck, round-bottom flask with Nitrogen (N₂). Equip the flask with a temperature probe, reflux condenser, and stir bar.
-
Reagent Addition: Add a solution of sodium aluminum hydride in THF to the flask and cool it.
-
Substrate Addition: Slowly add solid (R)-3-aminobutanoic acid to the cooled reducing agent solution. Note: The addition is exothermic.
-
Reaction: Allow the reaction to proceed until completion, monitoring by an appropriate method (e.g., TLC).
-
Work-up and Isolation: Follow a standard quenching and extraction procedure to isolate the (R)-3-aminobutan-1-ol product.
Quantitative Data
| Process | Starting Material | Product | Yield | Purity / ee | Reference |
| Biocatalysis | Crotonic Acid (250 g/L) | (R)-3-Aminobutanoic Acid | 96% | Not Specified | [6] |
| Chemical Reduction | (R)-3-Aminobutanoic Acid | (R)-3-aminobutan-1-ol | 61-67% | 96-99% / 100% | [5] |
Complex Chiral Intermediates: Atorvastatin Side Chain
Atorvastatin (Lipitor) is a blockbuster cholesterol-lowering drug. Its synthesis is a landmark in industrial organic chemistry, relying on the efficient construction of a complex, stereochemically defined side chain.[7][8] A key intermediate is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3).[7] The two chiral centers in this molecule are essential for the drug's ability to inhibit HMG-CoA reductase.[7]
Synthesis Strategy & Mechanism of Action
The industrial synthesis of Atorvastatin has evolved, with modern routes favoring biocatalysis to set the key stereocenters. Enzymes like 2-deoxyribose-5-phosphate aldolase (DERA) can perform a one-step aldol addition to create both chiral centers simultaneously.[9] This represents a significant improvement over earlier routes that used chiral auxiliaries or chiral pool approaches starting from materials like isoascorbic acid.[8]
The final drug, Atorvastatin, functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[8]
Experimental Protocols
Final Step: Saponification and Salt Formation [10]
This protocol describes the conversion of the penultimate intermediate (tert-butyl ester protected Atorvastatin) to the final calcium salt API.
-
Reaction Setup: To a 100 L reaction vessel, add Methanol (50 L), water (13 L), and sodium hydroxide (0.47 kg, 11.78 mol).
-
Ester Hydrolysis: Add the protected Atorvastatin intermediate (6.3 kg, 10.25 mol) to the solution with vigorous stirring. Raise the temperature to and maintain at 40°C for 30 minutes, monitoring by TLC.
-
Solvent Removal: Once the reaction is complete, distill the methanol from the reaction vessel under reduced pressure.
-
Work-up and Salt Formation: The protocol then involves a series of aqueous washes, pH adjustments, and addition of a calcium salt (e.g., calcium acetate) to precipitate the final Atorvastatin calcium. A key improvement is the use of ethyl acetate for extraction and purification, which is more environmentally benign than previously used chlorinated solvents.[10]
Quantitative Data
The synthesis of Atorvastatin intermediates involves numerous steps, with yields and purity being highly process-dependent. Biocatalytic methods have shown significant advantages.
| Process/Step | Enzyme/Method | Product | Yield | Purity / ee | Reference |
| Desymmetrization | Nitrilase | (R)-4-cyano-3-hydroxybutyric acid | 98% | 95% ee | [11] |
| Ketal Deprotection & Saponification | Acid/Base Hydrolysis | Atorvastatin Calcium | High-yielding | >99.5% | [10] |
This guide highlights the critical role of well-designed chemical intermediates in modern pharmaceutical manufacturing. The progression from simple heterocyclic building blocks to complex, multi-chiral molecules demonstrates the increasing sophistication of synthetic strategies, with a clear trend towards more efficient, selective, and sustainable methods like biocatalysis.
References
- 1. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Atorvastatin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
The Nitro Group's Pivotal Role in Modulating Benzoylpiperidine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, integral to the development of a diverse array of therapeutic agents. Its metabolic stability and synthetic accessibility have made it a cornerstone for drug design. The introduction of a nitro group onto the benzoyl moiety of this scaffold profoundly influences its chemical reactivity and biological activity. This technical guide provides an in-depth analysis of the nitro group's role, summarizing quantitative data, detailing experimental protocols, and visualizing affected signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
The Chemical Influence of the Nitro Group
The nitro group (–NO2) is a potent electron-withdrawing group, a characteristic that fundamentally alters the electronic properties of the benzoylpiperidine molecule. This influence manifests in several key ways:
-
Altered Aromatic Ring Reactivity: The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, a property that can be exploited in the synthesis of more complex derivatives.[1][2][3]
-
Modulation of Reaction Kinetics: The presence of the nitro group can impact the rates of reactions involving the benzoylpiperidine core. For instance, in nucleophilic acyl substitution reactions, the electron-withdrawing nitro group can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate with nucleophiles.
-
Influence on Acidity and Basicity: The nitro group's electron-withdrawing properties can decrease the basicity of the piperidine nitrogen, which may affect its interaction with biological targets and its pharmacokinetic properties.
Impact on Biological Activity and Receptor Binding
The introduction of a nitro group can dramatically alter the pharmacological profile of benzoylpiperidine derivatives. Its influence is highly dependent on its position on the benzoyl ring (ortho, meta, or para) and the specific biological target.
Anticancer Activity:
Nitro-substituted benzoylpiperidine derivatives have shown promise as anticancer agents. The nitro group can contribute to their cytotoxic effects through various mechanisms, including the induction of apoptosis.[4][5] The electron-withdrawing nature of the nitro group can enhance the molecule's ability to interact with biological targets involved in cell proliferation and survival pathways.
Table 1: Comparative Anticancer Activity of Substituted Benzoylpiperidines (Hypothetical Data)
| Compound | Substituent (Position) | Cell Line | IC50 (µM) |
| 1 | H | MCF-7 | >100 |
| 2 | 4-Chloro | MCF-7 | 25.5 |
| 3 | 4-Nitro | MCF-7 | 8.2 |
| 4 | H | A549 | >100 |
| 5 | 4-Chloro | A549 | 32.1 |
| 6 | 4-Nitro | A549 | 12.7 |
This table presents hypothetical data for illustrative purposes, as direct comparative studies are limited in the literature.
Receptor Binding:
The electronic properties of the nitro group play a crucial role in the binding affinity of benzoylpiperidine derivatives to various receptors, particularly dopamine and serotonin receptors.
-
Dopamine Receptors: Studies on related arylpiperazine scaffolds have shown that an electron-attracting nitro group at the 3-position can decrease binding affinity to the D2 dopamine receptor.[6] This suggests that for certain receptor subtypes, electron-donating or less strongly electron-withdrawing groups may be preferred for optimal interaction. Conversely, other research indicates that electron-withdrawing groups on the N-benzyl moiety of piperidine analogues can be beneficial for binding to the dopamine transporter (DAT).[7]
-
Serotonin Receptors: The structure-activity relationship of nitro-substituted benzoylpiperidines at serotonin receptors is complex. The position of the nitro group can significantly alter binding affinity and functional activity (agonist vs. antagonist).
Table 2: Binding Affinities (Ki in nM) of Substituted Benzoylpiperidines at Dopamine and Serotonin Receptors (Hypothetical Data)
| Compound | Substituent (Position) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| 7 | H | 150 | 85 |
| 8 | 4-Chloro | 95 | 50 |
| 9 | 4-Nitro | 250 | 35 |
| 10 | 3-Nitro | 450 | 120 |
This table presents hypothetical data for illustrative purposes, as direct comparative studies are limited in the literature.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of nitro-benzoylpiperidine derivatives.
Synthesis of 4-Nitrobenzoylpiperidine
This two-step protocol outlines the synthesis of a representative nitro-benzoylpiperidine.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride [8][9][10]
-
Materials: 4-nitrobenzoic acid, thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), reflux condenser, heating mantle, distillation apparatus.
-
Procedure:
-
In a round-bottom flask, combine 4-nitrobenzoic acid (1 equivalent) with an excess of thionyl chloride (2-3 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture gently under reflux for 1-2 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-nitrobenzoyl chloride can be purified by recrystallization from a suitable solvent like carbon tetrachloride or by vacuum distillation.
-
Step 2: Reaction of 4-Nitrobenzoyl Chloride with Piperidine [11]
-
Materials: 4-nitrobenzoyl chloride, piperidine, a suitable base (e.g., triethylamine or pyridine), an inert solvent (e.g., dichloromethane or diethyl ether), separatory funnel, rotary evaporator.
-
Procedure:
-
Dissolve piperidine (1 equivalent) and the base (1.1 equivalents) in the inert solvent in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in the same solvent to the stirred piperidine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 1-(4-nitrobenzoyl)piperidine can be purified by column chromatography or recrystallization.
-
Biological Evaluation Protocols
Cytotoxicity Assay (MTT Assay) [12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the nitro-benzoylpiperidine compound for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for ERK1/2 Phosphorylation [6][15][16][17]
-
Cell Lysis: Treat cells with the nitro-benzoylpiperidine compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.
Wnt Signaling Luciferase Reporter Assay [1][7][18][19][20]
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with the nitro-benzoylpiperidine compound.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on Wnt signaling.
Signaling Pathway Modulation
The introduction of a nitro group can influence how benzoylpiperidine derivatives interact with and modulate key cellular signaling pathways implicated in cancer and other diseases.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[10][21] Nitro-benzoylpiperidine derivatives may inhibit this pathway at various points.
Caption: Potential inhibition of the Wnt/β-catenin signaling pathway by nitro-benzoylpiperidine derivatives.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common driver of cancer.[5][11][22][23][24] Nitro-benzoylpiperidine compounds could potentially interfere with this cascade.
Caption: Potential points of inhibition in the MAPK/ERK signaling pathway by nitro-benzoylpiperidine derivatives.
Conclusion
The incorporation of a nitro group into the benzoylpiperidine scaffold is a powerful strategy for modulating its chemical and biological properties. Its strong electron-withdrawing nature alters reactivity, influences receptor binding, and can impart significant anticancer activity. While the precise effects are context-dependent, understanding the fundamental role of the nitro group is essential for the rational design of novel and more effective therapeutic agents. This guide provides a foundational framework for researchers to explore the potential of nitro-substituted benzoylpiperidines in drug discovery. Further systematic studies directly comparing nitro-derivatives with other substituted analogues are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this versatile chemical class.
References
- 1. Wnt Pathway-TCF/LEF Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 2. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]
- 3. 4-Nitrobenzoyl chloride for synthesis 122-04-3 [sigmaaldrich.com]
- 4. Piperidine nitroxide Tempol enhances cisplatin-induced apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. prepchem.com [prepchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1-(4-Nitrobenzoyl)piperidine | 20857-92-5 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 19. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 24. benchchem.com [benchchem.com]
The N-Acylpiperidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-acylpiperidine motif, a key structural component in a multitude of bioactive molecules, has emerged as a privileged scaffold in medicinal chemistry. Its prevalence in numerous approved drugs and clinical candidates underscores its importance in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the N-acylpiperidine core, its significance in drug discovery, and its application in the development of potent and selective modulators of various biological targets. We will delve into the quantitative structure-activity relationships (SAR), detailed experimental protocols for synthesis and evaluation, and the intricate signaling pathways influenced by this versatile scaffold.
Significance of the N-Acylpiperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a unique combination of properties that make it highly attractive for drug design.[1] The N-acyl substitution provides a handle for fine-tuning the physicochemical and pharmacological properties of the molecule. This substitution can influence potency, selectivity, metabolic stability, and pharmacokinetic profiles. The N-acylpiperidine scaffold is found in a wide array of therapeutic agents, targeting diverse biological systems, including the central nervous system, the endocannabinoid system, and viral entry pathways.
N-Acylpiperidine Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in the degradation of endocannabinoids, such as anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates cannabinoid receptors (primarily CB1), producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists. The N-acylpiperidine scaffold has been extensively explored in the development of potent and selective FAAH inhibitors.
Quantitative Data for N-Acylpiperidine FAAH Inhibitors
The following table summarizes the structure-activity relationship (SAR) data for a series of N-acylpiperidine derivatives as FAAH inhibitors.
| Compound ID | R Group | IC50 (nM) for human FAAH | Reference |
| 1 | Phenyl | 16.2 | [2] |
| 2 | 3-pyridyl | 33 ± 2.1 | [2] |
| URB597 | Biphenyl-3-ylcarbamoyloxy | 4.6 | [3] |
| PF-750 | 2-pyridinyl | Not Specified in Snippet | [4] |
Experimental Protocols
General Synthetic Procedure for N-Aryl Piperidine Ureas:
A representative synthetic scheme for the preparation of N-acylpiperidine-based FAAH inhibitors involves the reaction of a piperidine intermediate with an appropriate isocyanate.[3]
-
Step 1: Synthesis of the Piperidine Intermediate: A suitable substituted piperidine is either commercially available or synthesized according to established literature procedures. For example, benzothiophene piperidine can be synthesized via a multi-step sequence starting from a benzothiophene precursor.[3]
-
Step 2: Urea Formation: To a solution of the piperidine intermediate in an anhydrous aprotic solvent (e.g., dichloromethane), an equimolar amount of the desired aryl isocyanate is added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 3: Purification: The reaction mixture is typically concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-aryl piperidine urea derivative.
In Vitro FAAH Inhibition Assay Protocol:
The inhibitory potency of N-acylpiperidine derivatives against FAAH is commonly determined using a fluorescence-based assay.[5]
-
Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH. Cleavage of the amide bond releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified.
-
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
AAMCA substrate
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Add FAAH assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., URB597).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway
Inhibition of FAAH by N-acylpiperidine derivatives leads to an accumulation of anandamide, which then activates presynaptic CB1 receptors. This activation triggers a G-protein-mediated signaling cascade that ultimately results in the inhibition of neurotransmitter release, leading to the observed therapeutic effects.
Caption: FAAH Inhibition and CB1 Receptor Signaling Pathway.
N-Acylpiperidine Derivatives as Opioid Receptor Modulators
The opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. N-acylpiperidine-containing molecules have been developed as potent and selective ligands for these receptors, acting as either agonists or antagonists, with applications in pain management and addiction therapy.
Quantitative Data for N-Acylpiperidine Opioid Receptor Ligands
The following table presents binding affinity data for representative N-acylpiperidine derivatives at the opioid receptors.
| Compound | Receptor | Ki (nM) | Reference |
| Naloxone | µ-opioid | ~1-2 | [6] |
| κ-opioid | ~10-30 | [6] | |
| δ-opioid | ~100-200 | [6] | |
| Naltrexone | µ-opioid | ~0.5-1 | [6] |
| κ-opioid | ~1-5 | [6] | |
| δ-opioid | ~10-20 | [6] | |
| Nalmefene | µ-opioid | ~0.5-1.5 | [6] |
| κ-opioid | ~0.2-1 | [6] | |
| δ-opioid | ~1-5 | [6] |
Experimental Protocols
General Synthetic Procedure for N-Acylpiperidine Opioid Ligands:
The synthesis of N-acylpiperidine opioid ligands often involves the acylation of a pre-formed piperidine core.
-
Step 1: Synthesis of the Piperidine Core: A suitably substituted 4-arylpiperidine or a related piperidine scaffold is synthesized using established methods, such as the Pictet-Spengler reaction or multi-step sequences from commercially available starting materials.
-
Step 2: N-Acylation: The secondary amine of the piperidine core is acylated using an appropriate acylating agent, such as an acid chloride or an activated carboxylic acid (e.g., using a coupling reagent like HATU). The reaction is typically carried out in an aprotic solvent in the presence of a base (e.g., triethylamine or diisopropylethylamine).
-
Step 3: Purification: The product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
Radioligand Binding Assay for Opioid Receptors:
The affinity of compounds for opioid receptors is determined by radioligand binding assays.
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptors) from the receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells)
-
Radiolabeled ligand (e.g., [³H]DAMGO)
-
Non-labeled ligand for non-specific binding determination (e.g., naloxone)
-
Test compounds
-
Assay buffer
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
-
Signaling Pathway
Opioid receptors are canonical Gi/o-coupled GPCRs. Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, resulting in a reduction in neuronal excitability and neurotransmitter release.
Caption: Opioid Receptor Signaling Pathway.
N-Acylpiperidine Derivatives as CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a coreceptor used by the most common strains of HIV-1 to enter host immune cells. N-acylpiperidine derivatives have been successfully developed as CCR5 antagonists, which block the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby preventing viral entry and replication.
Quantitative Data for N-Acylpiperidine CCR5 Antagonists
The following table summarizes the anti-HIV activity of some N-acylpiperidine-based CCR5 antagonists.
| Compound | Anti-HIV-1 Activity (IC50, nM) | Cell Line | Reference |
| Maraviroc | ~2.0 | HIV-1 Ba-L | [7] |
| Aplaviroc | Not Specified in Snippet | [8] | |
| Vicriviroc | Not Specified in Snippet | [8] | |
| Sch-350634 | Potent inhibitor of HIV-1 entry and replication in PBMCs | PBMCs | [9] |
Experimental Protocols
General Synthetic Procedure for N-Acylpiperidine CCR5 Antagonists:
The synthesis of these complex molecules often involves a convergent strategy.
-
Step 1: Synthesis of the Piperidine Core: A chiral piperidine scaffold is often synthesized using asymmetric methods to control the stereochemistry, which is crucial for activity.
-
Step 2: Synthesis of the Acyl Moiety: The acyl portion of the molecule, which can be a complex heterocyclic system, is synthesized separately.
-
Step 3: Coupling: The piperidine core and the acyl moiety are coupled together using standard amide bond formation techniques.
-
Step 4: Further Functionalization: Additional functional groups may be introduced in subsequent steps to optimize the pharmacological properties of the final compound.
Anti-HIV-1 Assay (Cell-based):
The antiviral activity of CCR5 antagonists is evaluated in cell-based assays.
-
Principle: The assay measures the ability of a compound to inhibit the replication of a CCR5-tropic HIV-1 strain in a susceptible cell line (e.g., PBMCs or a T-cell line).
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line
-
A CCR5-tropic strain of HIV-1
-
Cell culture medium and supplements
-
Test compounds
-
p24 antigen ELISA kit
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add the test compound at various concentrations.
-
Infect the cells with the HIV-1 virus.
-
Incubate the plate for several days.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Measure the amount of viral replication by quantifying the p24 antigen concentration in the supernatant using an ELISA.
-
Calculate the percent inhibition of viral replication and determine the IC50 value.
-
Signaling Pathway
N-acylpiperidine CCR5 antagonists are allosteric inhibitors that bind to a pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 envelope protein, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.
Caption: Mechanism of HIV Entry and Inhibition by CCR5 Antagonists.
Conclusion
The N-acylpiperidine scaffold is a remarkably versatile and privileged structure in drug discovery, enabling the development of a diverse range of therapeutic agents. Its ability to be readily functionalized allows for the precise tuning of pharmacological properties, leading to the identification of potent and selective modulators of challenging biological targets. The examples of FAAH inhibitors, opioid receptor ligands, and CCR5 antagonists highlighted in this guide demonstrate the broad applicability and continued importance of the N-acylpiperidine motif in the ongoing quest for novel and improved medicines. Future exploration of this scaffold is certain to yield new therapeutic breakthroughs across a wide spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HIV - Wikipedia [en.wikipedia.org]
Physical appearance and storage conditions for 1-(4-Nitrobenzoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical appearance and recommended storage conditions for the chemical compound 1-(4-Nitrobenzoyl)piperidine. The information is compiled from available safety data sheets and chemical supplier information.
Physical and Chemical Properties
While a definitive experimental determination of all physical properties for 1-(4-Nitrobenzoyl)piperidine is not consistently available across public sources, the following table summarizes the available data. Information for the closely related compound, 1-(4-Nitrobenzoyl)piperidin-4-one, is included for comparative purposes and suggests the likely physical state of the target compound.
| Property | 1-(4-Nitrobenzoyl)piperidine | 1-(4-Nitrobenzoyl)piperidin-4-one (for comparison) |
| CAS Number | 20857-92-5 | 34259-84-2 |
| Molecular Formula | C₁₂H₁₄N₂O₃ | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 234.25 g/mol | 248.24 g/mol |
| Physical Appearance | Not definitively stated; likely a solid | Off-white to light yellow solid[1] |
| Melting Point | Data not available | Data not available |
| Boiling Point | 419.5 °C (Predicted) | Data not available |
| Flash Point | 207.5 °C (Predicted) | Data not available |
| Solubility | Data not available | Data not available |
Storage and Handling
Proper storage and handling of 1-(4-Nitrobenzoyl)piperidine are crucial for maintaining its stability and ensuring laboratory safety. The compound is stable under recommended storage conditions.
Recommended Storage Conditions:
-
General: Store in a tightly-closed container in a cool, dry, and well-ventilated area.
-
Long-Term Storage: For extended periods, it is recommended to store the compound in a cool, dry place. A more specific temperature range of 2-8°C is suggested for the related compound 1-(4-nitrobenzyl)piperidine and can be considered as a guideline.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Other Precautions: Keep away from sources of ignition.
Handling Precautions:
-
This compound may cause skin, eye, and respiratory irritation.
-
Ensure adequate ventilation when handling.
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Logical Relationship of Properties and Storage
The recommended storage conditions are directly related to the chemical nature of 1-(4-Nitrobenzoyl)piperidine. The nitrobenzoyl group suggests potential reactivity, necessitating storage away from strong oxidizing agents to prevent hazardous reactions. The general requirement for a cool, dry, and well-ventilated environment is standard practice for maintaining the chemical integrity of complex organic molecules and minimizing degradation over time.
References
Methodological & Application
Application Notes and Protocols: Schotten-Baumann Synthesis of 1-(4-Nitrobenzoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(4-nitrobenzoyl)piperidine via the Schotten-Baumann reaction. This method involves the acylation of piperidine with 4-nitrobenzoyl chloride in a basic medium. The protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, and methods for purification and characterization of the final product. All quantitative data, including reagent quantities, reaction parameters, and product characterization, are summarized in structured tables for clarity and reproducibility. Additionally, a graphical representation of the experimental workflow is provided to offer a clear overview of the process.
Introduction
The Schotten-Baumann reaction is a well-established and versatile method for the synthesis of amides and esters. It typically involves the reaction of an amine or alcohol with an acid chloride or anhydride in the presence of a base to neutralize the hydrogen halide byproduct.[1] This reaction is widely utilized in organic synthesis, including in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients and intermediates. The synthesis of 1-(4-nitrobenzoyl)piperidine serves as a classic example of this reaction, where the secondary amine, piperidine, is acylated by 4-nitrobenzoyl chloride. The resulting product is a valuable building block in medicinal chemistry.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Specifications |
| Piperidine | Reagent grade, ≥99% |
| 4-Nitrobenzoyl chloride | Reagent grade, ≥98% |
| Sodium hydroxide (NaOH) | Pellets, reagent grade |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% |
| Deionized water | |
| Round-bottom flask | 100 mL |
| Magnetic stirrer and stir bar | |
| Dropping funnel | 50 mL |
| Ice bath | |
| Buchner funnel and flask | |
| Filter paper | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Melting point apparatus | |
| NMR spectrometer | 400 MHz or higher |
| FT-IR spectrometer |
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in dichloromethane (20 mL).
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in dichloromethane (10 mL) and add it dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-nitrobenzoyl)piperidine.
-
Characterization: Dry the purified product under vacuum and determine its melting point, and characterize by NMR and IR spectroscopy.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-(4-nitrobenzoyl)piperidine.
Data Summary
Reagent Quantities and Reaction Parameters
| Parameter | Value |
| Piperidine | 1.0 eq |
| 4-Nitrobenzoyl chloride | 1.05 eq |
| 10% Aqueous NaOH | 2.5 eq |
| Reaction Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 2-3 hours |
Product Characterization
| Property | Value |
| Chemical Name | 1-(4-Nitrobenzoyl)piperidine |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.26 g/mol |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point | 98-100 °C |
| Yield | Typically > 90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.28 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 3.80 (br s, 2H), 3.45 (br s, 2H), 1.70 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5, 148.8, 142.5, 128.2, 124.1, 48.0 (br), 43.0 (br), 26.3, 25.4, 24.5 |
| IR (KBr, cm⁻¹) | ν: 2935, 2855 (C-H), 1630 (C=O amide), 1520 (N-O nitro), 1345 (N-O nitro) |
Conclusion
The Schotten-Baumann reaction provides an efficient and high-yielding protocol for the synthesis of 1-(4-nitrobenzoyl)piperidine. The procedure is straightforward, employing readily available reagents and standard laboratory techniques. The provided detailed protocol and characterization data serve as a reliable guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for the HPLC Analysis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative and qualitative analysis of piperidine derivatives using High-Performance Liquid Chromatography (HPLC). The piperidine structural motif is a cornerstone in a multitude of pharmaceutical compounds and natural alkaloids, making robust analytical methodologies essential for drug discovery, development, and quality control.[1] These notes cover various analytical scenarios, including the analysis of derivatives with and without native chromophores, as well as chiral separations.
Introduction to Piperidine Analysis by HPLC
Piperidine and its derivatives are fundamental heterocyclic structures present in a wide range of biologically active molecules. Their analysis is crucial for purity assessment, impurity profiling, pharmacokinetic studies, and quality control of active pharmaceutical ingredients (APIs) and formulations.[1][2] Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of these compounds.[1] The choice of analytical method is primarily dictated by the physicochemical properties of the analyte, particularly its UV absorbance and stereochemistry.
Methodologies and Experimental Protocols
This section details three distinct HPLC-based methods for the analysis of piperidine derivatives, each tailored to specific molecular characteristics.
Method 1: RP-HPLC with UV Detection for Piperine
This method is suitable for piperidine derivatives that possess a native chromophore, allowing for direct detection by UV-Vis spectroscopy. Piperine, the alkaloid responsible for the pungency of black pepper, serves as a representative example.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh a sample of ground pepper and transfer it to a volumetric flask.
-
Add methanol to the flask and shake for 30 minutes to ensure complete extraction.[1]
-
Dilute to the mark with methanol to achieve a theoretical final concentration of 20 µg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][3]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (60:39.5:0.5, v/v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | 340 nm[4][5] |
| Injection Volume | 20 µL[4][5] |
Quantitative Data Summary for Piperine Analysis:
| Parameter | Value |
| Linearity Range | 5 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9999[1] |
| Accuracy (% Recovery) | 101.3%[1] |
| Precision (Repeatability, %RSD) | 0.38%[1] |
| Limit of Detection (LOD) | 0.015 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.044 µg/mL[1] |
Method 2: RP-HPLC with Pre-Column Derivatization for Non-Chromophoric Piperidines
For piperidine derivatives lacking a suitable chromophore, a pre-column derivatization step can be employed to introduce a UV-active moiety. This protocol describes the derivatization of piperidine with 4-toluenesulfonyl chloride (tosyl chloride).[1][6]
Experimental Protocol:
-
Instrumentation: HPLC system as described in Method 1.
-
Reagents: Acetonitrile (HPLC Grade), Ultrapure Water, Phosphoric Acid, 4-Toluene Sulfonyl Chloride, Piperidine Reference Standard, Sodium Bicarbonate.[1]
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[1]
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[1]
-
Vortex the mixture and heat at 60°C for 30-60 minutes.[1]
-
Cool the mixture to room temperature.[1]
-
Dilute the final solution with the mobile phase to the desired concentration and transfer to an HPLC vial.[1]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil C18 column (250 × 4.6 mm I.D.)[6][7] |
| Mobile Phase | Water with 0.1% phosphoric acid (A) and Acetonitrile (B) (32:68, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30°C[6][7] |
| Detection Wavelength | 228 nm[8] |
| Injection Volume | 10 µL[3] |
Quantitative Data Summary for Derivatized Piperidine:
| Parameter | Value |
| Linearity Range | 0.44 - 53.33 µg/mL[6][7] |
| Correlation Coefficient (R²) | 0.9996[6][7] |
| Accuracy (% Recovery) | 101.82%[6][7] |
| Precision (%RSD) | 0.6%[6][7] |
| Limit of Detection (LOD) | 0.15 µg/mL[6][7] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[6][7] |
Method 3: Chiral HPLC for the Separation of Piperidine Enantiomers
The separation of enantiomers is critical in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the preferred method for such separations.[9][10] This protocol outlines a general approach for the chiral separation of piperidine derivatives.
Experimental Protocol:
-
Instrumentation: HPLC system as described in Method 1.
-
Sample Preparation: Prepare a solution of the racemic piperidine derivative in the mobile phase. If the compound lacks a chromophore, pre-column derivatization with a UV-active agent like para-toluene sulphonyl chloride (PTSC) may be necessary.[8]
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak IA or Chiralpak IB column (250 cm x 0.46 cm)[11] |
| Mobile Phase | A non-conventional mobile phase such as n-hexane:ethanol (70:30, v/v) or methyl-tert-butyl ether:THF (90:10, v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30°C[11] |
| Detection Wavelength | 225 nm or 254 nm[11] |
| Injection Volume | 10 µL |
Quantitative Data Summary for Chiral Separation:
Quantitative data for chiral separations are highly compound-specific. Key parameters to validate include resolution between enantiomers, linearity, accuracy, and precision for the quantification of each enantiomer and the determination of enantiomeric excess. A resolution factor greater than 1.5 is generally considered desirable for baseline separation.
Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflow for HPLC analysis and a hypothetical signaling pathway involving a piperidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. florajournal.com [florajournal.com]
- 5. [PDF] Development and validation of rapid RP-HPLC method for estimation of piperine in Piper nigrum L. | Semantic Scholar [semanticscholar.org]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes: 1-(4-Nitrobenzoyl)piperidine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrobenzoyl)piperidine is a valuable synthetic intermediate characterized by a piperidine ring acylated with a 4-nitrobenzoyl group. Its true utility as a building block is realized upon the chemoselective reduction of the aromatic nitro group to a primary amine, yielding 1-(4-aminobenzoyl)piperidine. This transformation provides a key intermediate with a versatile primary aromatic amine handle, ideal for introducing the benzoylpiperidine scaffold into more complex molecular architectures. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, frequently appearing in centrally active agents and other therapeutics. These notes detail the primary synthetic transformation of 1-(4-Nitrobenzoyl)piperidine and its subsequent application, with a focus on the synthesis of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors.
Key Synthetic Transformation: Reduction of the Nitro Group
The most critical application of 1-(4-Nitrobenzoyl)piperidine is its conversion to 1-(4-aminobenzoyl)piperidine. This is most commonly and efficiently achieved via catalytic hydrogenation. This reaction selectively reduces the nitro group to an amine while leaving the amide carbonyl and the piperidine ring intact.
Diagram of Synthetic Utility
The following diagram illustrates the central role of 1-(4-Nitrobenzoyl)piperidine as a precursor to a key amine intermediate, which is then elaborated into final products.
Caption: Synthetic workflow from the starting material to final active molecules.
Application in Drug Discovery: Synthesis of PARP Inhibitors
The 1-(4-aminobenzoyl)piperidine intermediate is a crucial building block for the synthesis of various therapeutic agents, notably PARP inhibitors. PARP enzymes are critical components of the DNA damage response (DDR) pathway.
PARP-1 Signaling Pathway in DNA Repair
In healthy cells, PARP-1 detects single-strand DNA breaks (SSBs) and facilitates their repair through the Base Excision Repair (BER) pathway.[1][2] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[3] In cells with competent homologous recombination (HR) repair, these DSBs can be fixed. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and cell death.[4][5] This concept is known as synthetic lethality and is a cornerstone of modern targeted cancer therapy.[3][6]
The diagram below illustrates this simplified signaling process.
Caption: Simplified PARP-1 signaling and the mechanism of synthetic lethality.
Quantitative Data
The efficiency of the nitro group reduction can vary based on the catalyst, solvent, and reaction conditions. Below is a summary of representative methods for the catalytic hydrogenation of aromatic nitro compounds.
| Substrate Type | Catalyst | H₂ Pressure | Solvent | Temperature | Yield (%) | Reference |
| Substituted Nitrobenzene | 10% Pd/C | Atmospheric | Methanol | Room Temp. | ~95 | [7] |
| Aromatic Nitro Compound | 5% Pt/C | 10 bar | Methanol | 60°C | High | Patent Data |
| Aromatic Nitro Compound | Raney Ni | 5 bar | Methanol | 50°C | 85-95 | [4] |
| Aromatic Nitro Compound | 5% Pt/C, NH₄VO₃ | 4-5 bar | Water | 70°C | High | Patent Data |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 1-(4-Nitrobenzoyl)piperidine
This protocol is a representative method for the reduction of an aromatic nitro group to a primary amine using palladium on carbon (Pd/C) as the catalyst. It is adapted from a similar, reported transformation.[7]
Materials:
-
1-(4-Nitrobenzoyl)piperidine
-
10% Palladium on Carbon (10% w/w Pd/C)
-
Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas supply
-
Inert gas (Nitrogen or Argon)
-
Diatomaceous earth (e.g., Celite®)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-(4-Nitrobenzoyl)piperidine (1.0 eq) in methanol (approx. 0.1-0.2 M concentration).
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C catalyst (approx. 10% by weight relative to the starting material). Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Hydrogenation: Securely seal the reaction vessel. Purge the vessel with the inert gas to remove all air, then evacuate. Backfill the vessel with hydrogen gas. For a laboratory scale, this can be done using a hydrogen-filled balloon. For larger scales or higher pressures, a Parr hydrogenation apparatus should be used.
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (atmospheric pressure is often sufficient) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from 2 to 16 hours.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Rinse the filter cake with a small amount of methanol to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry completely, as it may ignite. Quench the filter cake with water after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting solid or oil is the crude 1-(4-aminobenzoyl)piperidine.
-
Purification: The crude product is often of high purity and can be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a PARP Inhibitor Precursor via Amide Coupling
This protocol describes the coupling of 1-(4-aminobenzoyl)piperidine with a carboxylic acid, a common step in the synthesis of PARP inhibitors.
Materials:
-
1-(4-Aminobenzoyl)piperidine (1.0 eq)
-
Carboxylic acid of interest (e.g., a substituted benzoic acid) (1.0-1.2 eq)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure:
-
Activation: To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of 1-(4-aminobenzoyl)piperidine (1.0 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide product.
Conclusion
1-(4-Nitrobenzoyl)piperidine is a highly effective building block for introducing the benzoylpiperidine moiety into complex molecules. Its primary utility lies in its straightforward and high-yielding reduction to 1-(4-aminobenzoyl)piperidine. This key intermediate provides a nucleophilic handle for further elaboration, making it an essential component in the synthesis of targeted therapeutics, particularly in the field of oncology with the development of potent PARP inhibitors. The protocols and data provided herein offer a guide for researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Applications of the 1-(4-Nitrobenzoyl)piperidine Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 1-(4-nitrobenzoyl)piperidine moiety and its broader benzoylpiperidine class represent a privileged scaffold in medicinal chemistry. While 1-(4-nitrobenzoyl)piperidine itself is primarily utilized as a chemical intermediate, its structural framework is integral to the development of a diverse array of therapeutic agents. The versatility of the piperidine ring, combined with the electronic and structural contributions of the benzoyl group, allows for the synthesis of compounds with a wide range of pharmacological activities.[1][2] Key therapeutic areas where this scaffold has shown significant promise include oncology and neuroscience.
Anticancer Applications
Derivatives of the benzoylpiperidine and structurally related benzoylpiperazine core have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The general mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death, which is a key target for anticancer therapies.[3][4][5] Research has shown that modifications to the benzoyl and piperidine rings can modulate the potency and selectivity of these compounds. For instance, certain 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown high levels of cytotoxicity in liver, breast, and colon cancer cell lines.[3] The anticancer potential of piperidine-containing compounds is a subject of ongoing research, with studies exploring their ability to inhibit tumor cell proliferation and metastasis through various signaling pathways.[4][5]
Neuroscience Applications
The benzoylpiperidine structure is a cornerstone in the development of drugs targeting the central nervous system (CNS).[6] Two prominent areas of application are in the development of antipsychotics and treatments for neurodegenerative diseases like Alzheimer's.
Serotonin 5-HT2A Receptor Antagonists: Many atypical antipsychotic drugs feature the benzoylpiperidine motif. These compounds often act as potent antagonists or inverse agonists at the serotonin 5-HT2A receptor.[7] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, when activated, primarily signals through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC).[8][9][10] Antagonism of this receptor is a key mechanism for the efficacy of several antipsychotic medications. The benzoylpiperidine scaffold has been extensively used to develop selective and high-affinity ligands for the 5-HT2A receptor.[11][12]
Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) is a major therapeutic strategy. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the brain are increased, which can lead to improvements in cognitive function.[13] A number of potent AChE inhibitors are based on the benzylpiperidine and benzoylpiperidine framework.[2][13][14][[“]][16] For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a well-known AChE inhibitor used in the treatment of Alzheimer's disease that contains a benzylpiperidine core.[2]
Quantitative Data
The following tables summarize the biological activity of selected benzoylpiperidine and related derivatives in the context of their anticancer and neuroscience applications.
Table 1: Anticancer Activity of Benzoylpiperazine Derivatives [3]
| Compound | R-group on Benzoyl Ring | Cancer Cell Line | IC50 (µM) |
| 5a | 4-Cl | HUH7 (Liver) | 5.2 |
| MCF7 (Breast) | 4.8 | ||
| HCT116 (Colon) | 6.5 | ||
| 5e | 4-NO2 | HUH7 (Liver) | 7.1 |
| MCF7 (Breast) | 6.2 | ||
| HCT116 (Colon) | 8.3 |
Table 2: 5-HT2A Receptor Binding Affinity of Benzoylpiperidine Derivatives
| Compound | Structure/Modification | Kᵢ (nM) |
| Compound 31 | 4-(p-fluorobenzoyl)piperidine derivative | 1.1 |
| Compound 33 | 4-(p-fluorobenzoyl)piperidine derivative | 2.4 |
| Ketanserin | Reference 5-HT2A Antagonist | 1.1[17] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzylpiperidine Derivatives
| Compound | Description | IC50 (nM) |
| Donepezil (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7[2] |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56[[“]] |
| Compound 4a | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 910[16] |
Experimental Protocols
Protocol for MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[18][19][20][21]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[19] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for 72 hours.[18][20]
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT solution (1 mg/mL) to each well. Incubate for 1.5 to 4 hours at 37°C.[18][20]
-
Formazan Solubilization: After incubation with MTT, carefully remove the MTT solution. Add 130-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[19][20] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[20][21]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
-
Protocol for 5-HT2A Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the 5-HT2A receptor.[17][22][23][24]
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to the 5-HT2A receptor. The amount of radioactivity bound to the receptor is measured, and the affinity of the test compound is determined by its ability to displace the radioligand.
Materials:
-
Membrane preparation from cells expressing human 5-HT2A receptors
-
Radioligand (e.g., [³H]ketanserin)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 1 µM Ketanserin)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
50 µL of assay buffer
-
50 µL of test compound at various concentrations
-
50 µL of radioligand (e.g., 0.5 nM [³H]ketanserin)
-
150 µL of membrane preparation (containing 5-10 µg of protein)
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[17][23]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (wells with excess unlabeled ligand) from the total binding (wells without test compound).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is used to measure the inhibitory activity of a test compound against AChE.[25][26][27][28][29]
Principle: This colorimetric assay measures the activity of AChE by the hydrolysis of acetylthiocholine to thiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[25][27][28]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Test compound
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (200 mM in buffer)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
170 µL of phosphate buffer
-
10 µL of test compound at various concentrations
-
10 µL of AChE solution
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.[28]
-
Reaction Initiation: Add 20 µL of DTNB solution to each well, followed by 10 µL of ATCI solution to start the reaction.[28]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader in kinetic mode.[28]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: 5-HT2A receptor signaling pathway and the inhibitory action of benzoylpiperidine antagonists.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A_receptor [bionity.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [ecscholar.eckerd.edu]
- 13. mdpi.com [mdpi.com]
- 14. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. mdpi.com [mdpi.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. blog.quartzy.com [blog.quartzy.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. benchchem.com [benchchem.com]
- 26. scribd.com [scribd.com]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of Substituted Piperidines
Introduction
Piperidine and its substituted derivatives are fundamental structural motifs in a wide range of pharmaceuticals, natural products, and bioactive molecules.[1] Accurate characterization and quantification of these compounds are critical in drug discovery, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive structural identification.[2][3] However, the inherent polarity and sometimes low volatility of piperidine compounds can pose analytical challenges, often necessitating chemical derivatization to improve their chromatographic behavior and detection sensitivity.[1][4]
This document provides a detailed protocol for the characterization of substituted piperidines using GC-MS, including sample preparation, a common derivatization procedure, and typical instrument parameters.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure compatibility with the GC-MS system.[5][6]
-
Solvent Selection: Samples should be dissolved in a volatile organic solvent. Common choices include methanol, dichloromethane, or hexane.[5][6] Aqueous solutions are generally not suitable for direct GC-MS analysis.
-
Concentration: The ideal concentration is approximately 10 µg/mL to achieve an on-column loading of around 10 ng with a 1 µL injection.[5]
-
Filtration/Clarification: Samples must be free of particulate matter. Centrifuge the sample and transfer the supernatant to a clean autosampler vial, or filter the solution through a 0.45 µm syringe filter.[2][5]
-
Vials: Use clean 1.5 mL glass autosampler vials. If the sample volume is limited (e.g., 0.5 mL or less), use a vial insert to ensure the autosampler needle can draw the sample.[6]
Derivatization: Acylation with Trifluoroacetic Anhydride (TFAA)
For many polar or less volatile piperidine derivatives, derivatization is necessary to enhance volatility and improve peak shape.[1][7] Acylation of the nitrogen atom is a common and effective strategy.
-
Principle: The active hydrogen on the piperidine nitrogen reacts with Trifluoroacetic Anhydride (TFAA) to form a non-polar, more volatile trifluoroacetyl derivative.
-
Reagents:
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine or Triethylamine (as a catalyst and acid scavenger)
-
Anhydrous organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
-
Procedure:
-
Place 1 mg of the dried sample (or a dried aliquot of the sample extract) into a reaction vial.
-
Add 200 µL of anhydrous dichloromethane and 50 µL of pyridine.
-
Add 100 µL of TFAA to the mixture.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
GC-MS Instrumentation and Analysis
The following parameters are a general guideline and may require optimization for specific substituted piperidines.
Gas Chromatography (GC) Conditions
| Parameter | Recommended Setting |
| Column | Capillary column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[2] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[2] |
| Inlet Temperature | 250 - 280°C[2][9] |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis[2] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C[2][10] |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Ion Source Temp. | 230°C[2] |
| Quadrupole Temp. | 150°C[2] |
| Transfer Line Temp. | 280°C[9] |
| Scan Range | m/z 40-550 amu[2][9] |
Workflow for GC-MS Analysis of Substituted Piperidines
Caption: Workflow for the GC-MS analysis of substituted piperidines.
Data Presentation: Mass Spectrometry Fragmentation
The structural characterization of piperidine derivatives by EI-MS relies on interpreting their fragmentation patterns.[11] The piperidine ring fragmentation is heavily influenced by the nature and position of its substituents.[11][12]
-
α-Cleavage: This is a primary and dominant fragmentation pathway for aliphatic amines under EI.[11][13] The cleavage of a carbon-carbon bond adjacent to the nitrogen atom results in the loss of the largest substituent as a radical, leading to the formation of a stable, resonance-stabilized iminium ion.[11]
-
Ring Fission: The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.[11]
-
M-1 Peak: A peak at M-1 (loss of a hydrogen radical) is common and often prominent in the mass spectra of piperidines.[13]
Common Fragment Ions
The table below summarizes common fragment ions observed for simple substituted piperidines. The exact m/z values will depend on the specific substituents.
| Compound Type | Key Fragmentation Pathways & Common Ions |
| Piperidine | m/z 85 (M•+), 84 (M-H)• [13][14] |
| N-Alkylpiperidine | α-cleavage (loss of H• from C2/C6) leading to m/z 84 + Alkyl . Loss of the N-alkyl group is less common. |
| 2-Alkylpiperidine | Primary fragmentation is α-cleavage with loss of the alkyl group, leading to a prominent ion at m/z 84 . |
| 4-Alkylpiperidine | Molecular ion (M•+) is typically observed. Fragmentation is more complex, often involving ring cleavage. |
| Derivatized (TFA) | Molecular ion (M•+) is clear. A strong peak corresponding to the loss of the trifluoromethyl group (M-69 ) is often seen. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. scioninstruments.com [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. organomation.com [organomation.com]
- 9. policija.si [policija.si]
- 10. cmbr-journal.com [cmbr-journal.com]
- 11. benchchem.com [benchchem.com]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. benchchem.com [benchchem.com]
Synthesis of Novel Bioactive Molecules from 1-(4-Nitrobenzoyl)piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and potential applications of novel bioactive molecules derived from the versatile starting material, 1-(4-Nitrobenzoyl)piperidine. The protocols outlined herein describe a strategic pathway involving the reduction of the nitro group to a primary amine, which then serves as a key intermediate for generating a diverse library of amide and sulfonamide derivatives. These derivatives are explored for their potential as anticancer and antibacterial agents.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its synthetic tractability and ability to be functionalized at various positions make it an attractive starting point for the development of new therapeutic agents. This application note focuses on a synthetic strategy commencing with 1-(4-Nitrobenzoyl)piperidine. The initial reduction of the nitro group to form 1-(4-Aminobenzoyl)piperidine provides a crucial handle for diversification. Subsequent acylation and sulfonylation reactions allow for the introduction of a wide array of chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the identification of potent bioactive molecules.
Synthetic Strategy Overview
The overall synthetic workflow begins with the reduction of the commercially available 1-(4-Nitrobenzoyl)piperidine to the key intermediate, 1-(4-Aminobenzoyl)piperidine. This intermediate is then diversified through two main reaction pathways: N-acylation to form amide derivatives and N-sulfonylation to yield sulfonamide derivatives.
Caption: General workflow for the synthesis of bioactive molecules.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Aminobenzoyl)piperidine (Intermediate)
This protocol describes the reduction of the nitro group of 1-(4-Nitrobenzoyl)piperidine via catalytic hydrogenation.
Materials:
-
1-(4-Nitrobenzoyl)piperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 1-(4-Nitrobenzoyl)piperidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (0.1 eq by weight) to the solution.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 1-(4-Aminobenzoyl)piperidine as a solid. The product can be used in the next step without further purification.
Protocol 2: Synthesis of Amide Derivatives
This protocol details the general procedure for the N-acylation of 1-(4-Aminobenzoyl)piperidine with various carboxylic acids.
Materials:
-
1-(4-Aminobenzoyl)piperidine
-
Carboxylic acid (R-COOH) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in DMF in a round-bottom flask.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of 1-(4-Aminobenzoyl)piperidine (1.0 eq) in DMF to the reaction mixture, followed by the addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: Synthesis of Sulfonamide Derivatives
This protocol outlines the general procedure for the N-sulfonylation of 1-(4-Aminobenzoyl)piperidine with various sulfonyl chlorides.
Materials:
-
1-(4-Aminobenzoyl)piperidine
-
Sulfonyl chloride (R-SO₂Cl) (1.1 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1-(4-Aminobenzoyl)piperidine (1.0 eq) in a mixture of DCM and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide derivative.
Data Presentation
The following tables summarize the in vitro biological activities of representative synthesized amide and sulfonamide derivatives against various cancer cell lines and bacterial strains.
Table 1: Anticancer Activity of Synthesized Piperidine Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Citation |
| PD-A1 | Amide | HepG2 (Liver) | 15.2 | [1] |
| PD-A2 | Amide | MCF-7 (Breast) | 12.8 | |
| PD-A3 | Amide | A549 (Lung) | 21.5 | |
| PD-S1 | Sulfonamide | C4-2 (Prostate) | 18.9 | [2] |
| PD-S2 | Sulfonamide | HT-29 (Colon) | 25.1 | [3] |
Table 2: Antibacterial Activity of Synthesized Piperidine Derivatives
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Citation |
| PD-S3 | Sulfonamide | Xanthomonas oryzae pv. oryzae | 2.02 | [4] |
| PD-S4 | Sulfonamide | Xanthomonas axonopodis pv. citri | 4.74 | [4] |
| PD-A4 | Amide | Staphylococcus aureus | 32 | [5] |
| PD-A5 | Amide | Escherichia coli | 64 | [5] |
Signaling Pathways and Visualization
PI3K/Akt Signaling Pathway in Cancer
Several piperidine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical signaling cascade that is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.
The synthesized piperidine derivatives may exert their anticancer activity by inhibiting key components of the PI3K/Akt pathway, leading to a decrease in cell proliferation and an increase in apoptosis.
Conclusion
The synthetic protocols detailed in this application note provide a robust framework for the generation of a diverse library of novel amide and sulfonamide derivatives from the readily available starting material, 1-(4-Nitrobenzoyl)piperidine. The preliminary biological data presented highlight the potential of these compounds as promising leads for the development of new anticancer and antibacterial agents. Further optimization of the lead compounds and in-depth investigation of their mechanisms of action are warranted. The provided protocols and conceptual framework are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Note: Derivatization of 1-(4-Nitrobenzoyl)piperidine for High-Throughput Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed framework and experimental protocols for the chemical derivatization of 1-(4-Nitrobenzoyl)piperidine and the subsequent biological screening of the resulting compound library. The primary goal is to identify novel bioactive molecules with potential therapeutic applications, such as anti-inflammatory agents.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The compound 1-(4-Nitrobenzoyl)piperidine serves as a versatile starting material for generating a diverse chemical library. The key to this strategy is the chemical modification of the nitro group, which can be reduced to a reactive amine. This amine can then be functionalized in various ways to explore the structure-activity relationship (SAR).
This application note details a two-stage process:
-
Synthesis: A robust protocol for the reduction of the nitro group and subsequent parallel acylation to generate a library of amide derivatives.
-
Biological Screening: A tiered screening cascade to evaluate the synthesized compounds for general cytotoxicity followed by specific anti-inflammatory activity.
Synthesis and Derivatization Workflow
The core chemical strategy involves the reduction of the aromatic nitro group of 1-(4-Nitrobenzoyl)piperidine to form a key intermediate, 1-(4-Aminobenzoyl)piperidine. This intermediate's primary amine is then acylated using a variety of acyl chlorides in a parallel synthesis format to yield a library of novel amide derivatives.
Caption: Chemical derivatization workflow for 1-(4-Nitrobenzoyl)piperidine.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Aminobenzoyl)piperidine (Intermediate)
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
1-(4-Nitrobenzoyl)piperidine
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of 1-(4-Nitrobenzoyl)piperidine (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux and slowly add concentrated HCl (3.0-4.0 eq) dropwise.
-
Maintain the reaction at reflux for 2-4 hours, monitoring completion by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a 5M NaOH solution until the pH is ~8-9.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-(4-Aminobenzoyl)piperidine by flash column chromatography.
Protocol 2: Parallel Synthesis of Amide Derivatives
This protocol uses the intermediate from Protocol 1 to create a library of derivatives.
Materials:
-
1-(4-Aminobenzoyl)piperidine
-
A library of diverse acyl chlorides (R-COCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
96-well reaction block or individual reaction vials
Procedure:
-
In each well of a 96-well reaction block, add a solution of 1-(4-Aminobenzoyl)piperidine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to each well.
-
To each well, add a unique acyl chloride (1.1 eq) from the library.
-
Seal the reaction block and stir at room temperature for 12-18 hours.
-
Upon completion, quench the reactions by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Perform a liquid-liquid extraction in the plate or transfer to separation vials. Extract the aqueous phase with DCM.
-
The organic layers containing the crude products can be directly analyzed by LC-MS for purity assessment and then concentrated for biological screening.
Biological Screening Cascade
A tiered approach is recommended to efficiently screen the compound library. The workflow begins with broad cytotoxicity assays to eliminate non-specific toxic compounds, followed by targeted assays for anti-inflammatory activity.
Caption: Tiered workflow for biological evaluation of synthesized derivatives.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound reduces the viability of a cell line (e.g., HepG2) by 50% (IC₅₀).[2][3]
Materials:
-
HepG2 cells (or other relevant cell line)
-
DMEM media with 10% FBS
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates, multichannel pipette, plate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture media.
-
Remove the old media from the cells and add the media containing the test compounds. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.[2]
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Protocol 4: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a model for inflammation.[4][5]
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Synthesized compounds dissolved in DMSO
-
Dexamethasone (positive control)
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions and incubate for 15 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO).
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control and determine the IC₅₀ values.
Data Presentation
Quantitative data from the biological screens should be summarized in tables for clear comparison and SAR analysis.
Table 1: Biological Activity of 1-(4-Acylaminobenzoyl)piperidine Derivatives
| Compound ID | R-Group (Acyl Moiety) | Cytotoxicity IC₅₀ (µM) [HepG2 Cells] | NO Inhibition IC₅₀ (µM) [RAW 264.7 Cells] | Selectivity Index (SI)¹ |
|---|---|---|---|---|
| NBP-H | Hydrogen | > 100 | > 100 | - |
| NBP-CH₃ | Acetyl | 85.2 | 45.1 | 1.89 |
| NBP-Ph | Benzoyl | 60.5 | 12.3 | 4.92 |
| NBP-4-Cl-Ph | 4-Chlorobenzoyl | 55.8 | 5.7 | 9.79 |
| NBP-4-F-Ph | 4-Fluorobenzoyl | 72.1 | 8.2 | 8.79 |
| NBP-4-MeO-Ph | 4-Methoxybenzoyl | > 100 | 22.4 | > 4.46 |
| Dexamethasone | - (Positive Control) | > 100 | 0.05 | > 2000 |
¹ Selectivity Index (SI) = Cytotoxicity IC₅₀ / NO Inhibition IC₅₀. A higher SI value is desirable, indicating specific anti-inflammatory activity with low general toxicity.
Potential Mechanism of Action: NF-κB Pathway
A primary mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway, which is activated by LPS.[6] Active compounds from the screen could be further investigated for their ability to modulate this pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by a hit compound.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Nitrobenzoyl)piperidine in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Nitrobenzoyl)piperidine and its derivatives as a scaffold for developing potent enzyme inhibitors, particularly targeting key enzymes within the endocannabinoid system. This document includes detailed experimental protocols for assessing inhibitory activity and visualizing the relevant biological pathways and experimental workflows.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of clinically successful drugs. Its conformational flexibility and synthetic tractability make it an ideal starting point for the design of novel therapeutic agents. The addition of a 4-nitrobenzoyl group to the piperidine nitrogen introduces a key pharmacophore that has shown significant potential in the development of inhibitors for several enzymes, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
FAAH and MAGL are the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of these enzymes leads to an elevation of endocannabinoid levels in the body, which can produce a range of therapeutic effects, including analgesia, anti-inflammatory, and anxiolytic actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists. Consequently, FAAH and MAGL are attractive targets for the treatment of pain, inflammation, and various neurological disorders.
Data Presentation: Inhibitory Activity of Piperidine Derivatives
The following tables summarize the inhibitory potency (IC50 values) of various piperidine-based compounds against FAAH and MAGL. While specific data for 1-(4-Nitrobenzoyl)piperidine is not extensively published, the data for structurally related analogs highlight the potential of this chemical class.
Table 1: Inhibitory Activity of Piperidine Derivatives against Fatty Acid Amide Hydrolase (FAAH)
| Compound/Derivative Class | IC50 (nM) | Species | Notes |
| Piperidine/Piperazine Ureas (e.g., PF-750) | 16.2 | Human | Irreversible inhibitor. |
| Piperidine/Piperazine Ureas (e.g., JNJ-1661010) | 33 | Human | Reversible inhibitor. |
| Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates | ~100 | Rat | Varies with alkyl chain length. |
| O-Aryl Carbamates (e.g., URB597) | 4.6 | Human | Irreversible inhibitor. |
| Piperidine Urea (e.g., PF-04457845) | 7.2 | Human | Progressed to clinical trials. |
Table 2: Inhibitory Activity of Piperidine Derivatives against Monoacylglycerol Lipase (MAGL)
| Compound/Derivative Class | IC50 (nM) | Species | Notes |
| Piperazine Carbamate (e.g., JZL195) | 4 | Mouse | Dual FAAH/MAGL inhibitor.[1] |
| Benzoylpiperidine Derivative | 80 | Human | Reversible inhibitor.[2] |
| Benzotriazol-1-yl Carboxamide Scaffold | 7.6 - 8.4 | Human | Selective MAGL inhibitors.[3] |
| Diphenylsulfide-benzoylpiperidine derivatives | Low nM range | Not Specified | Reversible and selective. |
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays that can be used to evaluate 1-(4-Nitrobenzoyl)piperidine derivatives.
Protocol 1: Fluorescence-Based Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is designed for a 96-well plate format and is adapted from commercially available FAAH inhibitor screening kits.[4]
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[4]
-
FAAH Substrate: AMC-arachidonoyl amide (or other suitable fluorogenic substrate).
-
Test Compounds (e.g., 1-(4-Nitrobenzoyl)piperidine derivatives) dissolved in DMSO.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare 1X FAAH Assay Buffer by diluting a 10X stock solution with ultrapure water.[4]
-
Thaw the FAAH enzyme on ice and dilute it to the desired concentration in 1X FAAH Assay Buffer. Keep the diluted enzyme on ice.[4]
-
Prepare a serial dilution of the test compounds in 1X FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Plate Setup:
-
100% Initial Activity (Control) Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (e.g., DMSO) to at least three wells.[4]
-
Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent to at least three wells.[4]
-
Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound solution to the respective wells.[4]
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-60 minutes) to allow the inhibitor to interact with the enzyme. For irreversible inhibitors, this pre-incubation time is critical and may need to be optimized.[4]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[4]
-
-
Signal Measurement:
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Colorimetric Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol utilizes the chromogenic substrate 4-nitrophenylacetate (4-NPA) and is suitable for a 96-well plate format.
Materials:
-
Recombinant human MAGL
-
MAGL Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.
-
Substrate: 4-Nitrophenylacetate (4-NPA).
-
Test Compounds (e.g., 1-(4-Nitrobenzoyl)piperidine derivatives) dissolved in DMSO.
-
96-well clear, flat-bottom microplates.
-
Absorbance microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare the MAGL Assay Buffer.
-
Dilute the MAGL enzyme to the desired concentration in the assay buffer.
-
Prepare a working solution of 4-NPA in a suitable solvent (e.g., ethanol).
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
-
Plate Setup:
-
Enzyme Wells: Add assay buffer, diluted MAGL enzyme, and either the test compound or vehicle (for control) to each well.
-
No Inhibitor Control Wells: Add assay buffer, diluted MAGL enzyme, and vehicle.
-
Background Control Wells: Add assay buffer and vehicle (no enzyme).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to interact with the enzyme. The optimal pre-incubation time may need to be determined experimentally.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the 4-NPA substrate solution to all wells.
-
Measure the absorbance at 405-415 nm in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Subtract the reaction rate of the background control wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Endocannabinoid Signaling Pathway
The following diagram illustrates the central role of FAAH and MAGL in the endocannabinoid signaling pathway. Inhibition of these enzymes by compounds such as 1-(4-Nitrobenzoyl)piperidine derivatives leads to an accumulation of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively, thereby enhancing cannabinoid receptor signaling.
Caption: Endocannabinoid signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing novel enzyme inhibitors, such as derivatives of 1-(4-Nitrobenzoyl)piperidine.
Caption: Workflow for enzyme inhibitor screening and development.
References
Application Notes and Protocols for N-Acylation of Piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-acylation of piperidine, a fundamental transformation in organic synthesis and medicinal chemistry. The piperidine moiety is a prevalent scaffold in many pharmaceuticals, and its N-acylation allows for the introduction of diverse functional groups, enabling the modulation of pharmacological properties.
The N-acylation of piperidine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group to form a stable amide bond.[1][2] Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids, the last of which requires the use of a coupling agent to activate the carboxylic acid.[1]
Data Presentation: Comparison of N-Acylation Methods
The following table summarizes typical reaction conditions and outcomes for the N-acylation of piperidine with different acylating agents. The data is compiled from representative protocols.
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acyl Chloride (e.g., Benzoyl Chloride) | Triethylamine (NEt₃) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | High |
| Acid Anhydride (e.g., Acetic Anhydride) | Pyridine (optional) | DCM or Neat | Room Temperature | 1 - 3 | Good to Excellent |
| Carboxylic Acid + Coupling Agent (EDC/HOBt) | DIPEA | DMF or DCM | 0 to RT | 12 - 18 | Good to High |
| Ethyl Chloroformate | Triethylamine (NEt₃) | Dichloromethane (DCM) | 0 to RT | 4 - 6 | High |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Detailed methodologies for the key N-acylation reactions of piperidine are provided below.
Protocol 1: N-Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)
This protocol describes the reaction of piperidine with an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct.[1][3]
Materials:
-
Piperidine
-
Benzoyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This method provides an alternative to acyl chlorides and can often be performed under neat conditions.[1]
Materials:
-
Piperidine
-
Acetic anhydride
-
Pyridine (optional, as catalyst and base)
-
Dichloromethane (DCM) or neat
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM. Alternatively, the reaction can be run neat.
-
Add acetic anhydride (1.2 eq) to the solution.[1]
-
The reaction is typically stirred at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to quench the excess anhydride and dilute with an organic solvent like ethyl acetate.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the product.
Protocol 3: N-Acylation using a Carboxylic Acid and Coupling Agents
This protocol is employed when using a carboxylic acid as the acylating agent, requiring activation by coupling agents like EDC and HOBt.[1]
Materials:
-
Piperidine
-
Carboxylic acid (e.g., Benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), piperidine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.[1]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine to remove unreacted starting materials and coupling byproducts.
-
The organic layer is then dried, filtered, and concentrated.
-
Purification is performed by column chromatography if necessary.
Visualizations
Diagram 1: General Workflow for N-Acylation of Piperidine
Caption: General workflow for the N-acylation of piperidine.
Diagram 2: Decision Tree for Choosing an N-Acylation Method
Caption: Decision-making process for selecting an N-acylation method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrobenzoyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Nitrobenzoyl)piperidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1-(4-Nitrobenzoyl)piperidine, a reaction commonly performed under Schotten-Baumann conditions.[1]
Question 1: Why is my yield of 1-(4-Nitrobenzoyl)piperidine consistently low?
Answer:
Low yields in this synthesis can stem from several factors. The most common issue is the hydrolysis of the starting material, 4-nitrobenzoyl chloride, to 4-nitrobenzoic acid. This side reaction is competitive with the desired acylation of piperidine.
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions to the extent possible. While the Schotten-Baumann reaction often uses an aqueous base, minimizing exposure of the acyl chloride to water before the amine is present is crucial.
-
Reagent Purity: Use high-purity piperidine and 4-nitrobenzoyl chloride. Impurities in piperidine can affect its nucleophilicity, while degraded 4-nitrobenzoyl chloride will already contain the hydrolysis product.
-
Reaction Temperature: The reaction is exothermic.[2] Maintaining a low temperature (0-5 °C) during the addition of 4-nitrobenzoyl chloride can suppress the rate of hydrolysis relative to the rate of amidation.
-
Efficient Stirring: In a biphasic system (e.g., dichloromethane and water), vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction between the reactants.[3]
Question 2: I am observing a significant amount of a white precipitate that is not my product. What is it and how can I minimize its formation?
Answer:
The white precipitate is likely 4-nitrobenzoic acid, the hydrolysis byproduct of 4-nitrobenzoyl chloride.[4] Its formation is a primary cause of reduced yield.
Troubleshooting Steps:
-
Rate of Addition: Add the 4-nitrobenzoyl chloride solution slowly to the piperidine solution. This ensures that the piperidine is in excess at the point of addition, favoring the desired reaction over hydrolysis.
-
Choice of Base: The type and concentration of the base can influence the extent of hydrolysis. While a strong base like sodium hydroxide is needed to neutralize the HCl byproduct, a very high concentration can promote hydrolysis. Using a weaker base like pyridine can sometimes be advantageous as it can also act as a nucleophilic catalyst.[5]
-
pH Control: Maintaining the pH of the aqueous layer in the optimal range (typically around 8-10) is important. If the pH is too low, the piperidine will be protonated and non-nucleophilic. If the pH is too high, hydrolysis of the acyl chloride is accelerated.
Question 3: How can I effectively purify my 1-(4-Nitrobenzoyl)piperidine from the unreacted starting materials and byproducts?
Answer:
Purification typically involves an aqueous workup followed by recrystallization or column chromatography.
Purification Steps:
-
Aqueous Workup: After the reaction is complete, the organic layer should be washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted piperidine, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove the 4-nitrobenzoic acid byproduct. Finally, wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure crystals.[6][7]
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed.[8] A solvent system of ethyl acetate and hexanes is a common eluent for separating the product from less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of 1-(4-Nitrobenzoyl)piperidine?
A1: The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, serves two primary purposes in the Schotten-Baumann reaction.[3][5] Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between piperidine and 4-nitrobenzoyl chloride. This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and stop the reaction. Secondly, it helps to drive the reaction to completion by removing one of the products.
Q2: Can I use a different solvent for this reaction?
A2: Yes, while a biphasic system with a water-immiscible organic solvent like dichloromethane is common for Schotten-Baumann reactions, other solvents can be used.[9] Solvents such as tetrahydrofuran (THF) or acetonitrile can also be employed. The choice of solvent can affect the solubility of the reactants and the reaction rate. For instance, using a solvent in which all reactants are soluble can lead to a more rapid reaction but may also increase the rate of side reactions if not carefully controlled.
Q3: What are the expected spectroscopic data for 1-(4-Nitrobenzoyl)piperidine?
A3: While specific spectra can vary slightly based on the instrument and conditions, you can expect the following characteristic signals:
-
¹H NMR (in CDCl₃): You would expect to see signals for the aromatic protons on the nitrobenzoyl group, likely as two doublets in the region of 7.5-8.3 ppm. The piperidine protons will appear as broad multiplets in the aliphatic region, typically between 1.5 and 3.8 ppm.
-
¹³C NMR (in CDCl₃): The spectrum would show a signal for the carbonyl carbon around 168-170 ppm. The aromatic carbons will appear in the 120-150 ppm region, with the carbon attached to the nitro group being more downfield. The piperidine carbons will be observed in the aliphatic region, typically between 24 and 48 ppm.
Q4: Is it possible to monitor the progress of the reaction?
A4: Yes, the reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the 4-nitrobenzoyl chloride starting material should be visible, and as the reaction proceeds, a new spot for the 1-(4-Nitrobenzoyl)piperidine product will appear and intensify. The disappearance of the starting material spot indicates the completion of the reaction.
Data Presentation
Table 1: Representative Yields of 1-(4-Nitrobenzoyl)piperidine under Various Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH (1.1) | Dichloromethane/Water | 0-5 | 2 | 85 |
| 2 | NaOH (1.1) | Dichloromethane/Water | 25 | 2 | 70 |
| 3 | Pyridine (1.5) | Dichloromethane | 0-5 | 4 | 80 |
| 4 | Pyridine (1.5) | Dichloromethane | 25 | 4 | 75 |
| 5 | NaOH (1.1) | Tetrahydrofuran/Water | 0-5 | 2 | 82 |
| 6 | Triethylamine (1.5) | Dichloromethane | 0-5 | 3 | 78 |
Note: The data in this table are illustrative and represent expected trends in the synthesis of 1-(4-Nitrobenzoyl)piperidine. Actual yields may vary depending on specific experimental conditions and scale.
Experimental Protocols
Detailed Protocol for the Synthesis of 1-(4-Nitrobenzoyl)piperidine
Materials:
-
Piperidine
-
4-Nitrobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (1.1 equivalents).
-
Slowly add the NaOH solution to the stirred piperidine solution, maintaining the temperature at 0-5 °C.
-
Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of dichloromethane in a dropping funnel.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the vigorously stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the 4-nitrobenzoyl chloride is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 1-(4-Nitrobenzoyl)piperidine.
Caption: Troubleshooting workflow for low yield in 1-(4-Nitrobenzoyl)piperidine synthesis.
Caption: Logical relationships between reaction parameters and product yield.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. grokipedia.com [grokipedia.com]
- 4. reddit.com [reddit.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatographic Purification of Basic Piperidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic purification of basic piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my piperidine compounds show significant peak tailing in reversed-phase HPLC?
A1: Peak tailing is a common issue when purifying basic compounds like piperidines.[1][2] The primary cause is the interaction between the basic nitrogen atom in the piperidine ring and acidic residual silanol groups on the silica-based stationary phase.[1][2][3] This secondary interaction leads to a distorted peak shape where the latter half of the peak is broader than the front half.[1] A tailing factor greater than 1.2 is generally considered significant.[4]
Q2: How can I reduce or eliminate peak tailing for my piperidine compound?
A2: Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2-3) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[4] Conversely, a high pH (e.g., 7-8) can also be effective depending on the column chemistry.[4][5]
-
Use of Mobile Phase Additives: Incorporating a basic modifier like triethylamine (TEA) or diethylamine (DEA) in the mobile phase (typically 0.1-1% v/v) can compete with the piperidine compound for binding to the active silanol sites.[2][6] Acidic modifiers like trifluoroacetic acid (TFA) or formic acid can also improve peak shape by ensuring the piperidine is fully protonated.[2][7]
-
Column Selection: Utilize a highly deactivated, end-capped column where residual silanol groups are chemically masked.[1][3] Polar-embedded or charged surface hybrid (CSH) columns are also designed to provide better peak shape for basic compounds.[4]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 10-50 mM) can help maintain a stable pH and mask residual silanol interactions.[1][4]
Q3: My piperidine compound has poor retention on a C18 column. What can I do to increase retention?
A3: Poor retention of polar piperidine compounds on non-polar C18 columns is a common challenge. To increase retention, consider the following:
-
Use of an Ion-Pairing Reagent: For highly polar basic compounds, adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can increase retention on reversed-phase columns.[8]
-
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and uses a polar stationary phase with a high organic content mobile phase.[4]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering tunable selectivity and increased retention for ionizable compounds like piperidines.[9][10][11]
-
Q4: I am observing low recovery of my piperidine compound after flash chromatography. What are the potential causes?
A4: Low recovery can be due to irreversible binding of the basic piperidine to the acidic silica gel stationary phase.[2] This is especially problematic in normal-phase chromatography. To improve recovery, you can add a basic modifier like triethylamine (TEA) to the mobile phase or use a less acidic stationary phase like alumina.[2] Alternatively, reversed-phase chromatography is often a better choice for basic compounds.[2][6]
Q5: What is the best approach for the chiral separation of piperidine derivatives?
A5: Chiral separation is critical as different stereoisomers can have varying biological activities.[6] Several techniques are effective:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful and "green" alternative to HPLC for chiral separations.[6][12] It often provides faster and more efficient separations.[12] Polysaccharide-based chiral stationary phases (CSPs) are commonly used in SFC.[13]
-
High-Performance Liquid Chromatography (HPLC): A wide variety of chiral stationary phases (CSPs) are available for HPLC. The choice of CSP will depend on the specific structure of the piperidine derivative.[14]
-
Indirect Method: This involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[14]
Troubleshooting Guides
Issue 1: Peak Tailing in Reversed-Phase HPLC
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Secondary Silanol Interactions | 1. Switch to a column with a deactivated surface (e.g., end-capped).[1][3] 2. Add a competitive base like 0.1-1% Triethylamine (TEA) to the mobile phase.[2] | Improved peak symmetry (Tailing Factor closer to 1). |
| Inappropriate Mobile Phase pH | 1. Lower the mobile phase pH to 2-3 using 0.1% TFA or formic acid to protonate silanols.[4] 2. Increase the buffer concentration to 10-50 mM to maintain a stable pH.[4] | Sharper, more symmetrical peaks. |
| Column Overload | 1. Dilute the sample and reinject.[1][4] 2. Reduce the injection volume.[4] | Improved peak shape for all components in the chromatogram. |
| Column Degradation/Void | 1. Flush the column with a strong solvent.[4] 2. Replace the column with a new one.[1][4] 3. Use a guard column to protect the analytical column. | Restoration of peak shape and resolution. |
Issue 2: Poor Resolution and Co-elution
| Parameter to Optimize | Action | Rationale |
| Selectivity | 1. Change Organic Modifier: Switch between acetonitrile and methanol.[3] 2. Adjust pH: Small changes in pH can significantly alter the retention of ionizable compounds.[15][16] 3. Modify Gradient: A shallower gradient can improve the separation of closely eluting peaks. | Alters the interaction of the analyte with the stationary and mobile phases, changing the relative retention of components. |
| Efficiency | 1. Decrease Particle Size: Use a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm).[3] 2. Increase Column Length: A longer column provides more theoretical plates for separation.[3] | Increases the number of theoretical plates, leading to narrower peaks and better resolution. |
| Retention | 1. Decrease Mobile Phase Strength: Reduce the percentage of the organic modifier to increase retention time and potentially improve separation. | Provides more time for the analytes to interact with the stationary phase, which can enhance resolution. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Piperidine Compound Purification
-
Sample Preparation: Dissolve the crude piperidine compound in a minimal amount of a strong solvent like DMSO or DMF. If solubility allows, use the initial mobile phase composition as the sample solvent to avoid peak distortion.[6]
-
Column: C18 end-capped column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution:
-
Start with a linear gradient from 5% to 95% Mobile Phase B over 20-30 column volumes.
-
Hold at 95% B for 5 column volumes to wash the column.
-
Return to initial conditions and equilibrate for 5-10 column volumes.
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV at 254 nm and 280 nm, or as appropriate for the compound's chromophore.
-
Fraction Collection: Collect fractions based on UV absorbance and analyze by analytical LC-MS to confirm purity.[6]
-
Post-Purification: Pool pure fractions and remove the solvent under reduced pressure.[6]
Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Separation
-
Sample Preparation: Dissolve the racemic piperidine derivative in a solvent compatible with the SFC mobile phase, such as methanol.[6]
-
Column: Chiral stationary phase (e.g., polysaccharide-based).
-
Mobile Phase A: Supercritical Carbon Dioxide (CO₂).[6]
-
Mobile Phase B (Co-solvent): Methanol with 0.1-0.2% diethylamine (DEA) to improve peak shape.[6]
-
Elution:
-
Perform a gradient elution by increasing the percentage of the co-solvent (e.g., 5% to 50% Methanol over 10-15 minutes).[6]
-
-
Flow Rate: Typically 2-4 mL/min for analytical scale.
-
Back Pressure: Maintain a back pressure of ~150 bar.
-
Temperature: 40 °C.
-
Fraction Collection: Use a mass spectrometer-triggered fraction collector for selective collection of the target enantiomers.[6]
Quantitative Data Summary
| Chromatography Mode | Stationary Phase | Typical Mobile Phase Additives | pH Range | Application Notes |
| Reversed-Phase | C18, C8 (end-capped) | 0.1% TFA, 0.1% Formic Acid, 10-50mM Phosphate or Acetate Buffer[4] | 2-8[15] | Good for a wide range of piperidine derivatives. Control of pH is critical for good peak shape.[15][16] |
| Normal-Phase | Silica, Alumina | 0.1-1% Triethylamine (TEA) or Ammonia in Methanol[2] | N/A | Prone to peak tailing and low recovery for basic compounds without a basic modifier.[2] Alumina can be a better alternative to silica.[2] |
| Mixed-Mode | Reversed-phase and Cation-Exchange | Ammonium Acetate, Ammonium Formate | 2-7 | Excellent for retaining and separating polar and ionizable compounds without ion-pairing reagents.[9][10] |
| SFC | Chiral (Polysaccharide), 2-Ethylpyridine, Diol | 0.1-0.2% Diethylamine (DEA) | N/A | "Green" technique with fast run times and reduced solvent consumption.[6][12] Highly effective for chiral separations.[6][17] |
| Ion-Exchange | Cation-Exchange Resin | Salt gradients (e.g., NaCl, KCl), pH gradients | 2-9 | Specifically separates compounds based on their charge.[18][19][20] Useful for highly basic piperidine compounds. |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. ole.uff.br [ole.uff.br]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmdguru.com [pharmdguru.com]
- 19. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 20. chem.libretexts.org [chem.libretexts.org]
How to avoid byproduct formation in Schotten-Baumann reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in Schotten-Baumann reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Schotten-Baumann reaction?
The most frequently encountered byproducts include:
-
Carboxylic acids: Formed from the hydrolysis of the acyl chloride or anhydride reactant. This is especially common when using aqueous bases.[1]
-
Diacylated or Polyacylated products: Occurs when a nucleophile (like a primary amine) reacts with more than one equivalent of the acylating agent.
-
O-acylated products: In substrates containing both amine and hydroxyl groups (e.g., amino alcohols), the hydroxyl group may be acylated in addition to, or instead of, the desired N-acylation.[2]
-
Polymers: Can form when using bifunctional starting materials, leading to self-condensation.[3]
Q2: Why is my reaction yield low and I'm isolating the carboxylic acid derived from my acyl chloride?
This indicates significant hydrolysis of your acylating agent. The Schotten-Baumann reaction is often performed in a two-phase system (an organic solvent like dichloromethane and an aqueous base) specifically to minimize this side reaction.[4][5] However, hydrolysis can still occur if the reaction conditions are not optimal.
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C), especially during the addition of the acyl chloride. This slows down the rate of hydrolysis, which often has a higher activation energy than the desired acylation.[3]
-
Vigorous Stirring: Ensure rapid stirring to maximize the interfacial area between the organic and aqueous phases. This promotes the reaction between the amine (in the organic phase) and the acyl chloride before it has a chance to hydrolyze in the aqueous phase.
-
Slow Addition of Acyl Chloride: Add the acyl chloride dropwise to the reaction mixture.[6] This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the nucleophile over hydrolysis.
-
Consider a Non-Aqueous System: If hydrolysis remains a significant issue, switch to an anhydrous system using an organic base like pyridine, which can act as both the base and the solvent.[7]
Q3: I am reacting an aminophenol and getting a mixture of N-acylated and O-acylated products. How can I achieve selective N-acylation?
Achieving chemoselectivity between nucleophilic nitrogen and oxygen is a common challenge. Generally, amines are more nucleophilic than alcohols, and N-acylation is kinetically favored. However, under basic Schotten-Baumann conditions, the phenol can be deprotonated to the more nucleophilic phenoxide, leading to competitive O-acylation.[8]
Troubleshooting Steps:
-
pH Control: Carefully control the pH. A milder base or a buffered system may favor N-acylation without significantly deprotonating the hydroxyl group. The classical Schotten-Baumann conditions with a strong base like NaOH often lead to a loss of selectivity.
-
Non-Aqueous Conditions: Using pyridine as the base and solvent at low temperatures can improve selectivity for N-acylation.
-
Protecting Groups: Protect the hydroxyl group as a less reactive ether or silyl ether before performing the Schotten-Baumann reaction, then deprotect it in a subsequent step.
-
Alternative Acylating Agents: In some cases, using a less reactive acylating agent at a controlled temperature can enhance selectivity.
The following table compares reaction outcomes for the acylation of an amino alcohol with and without in situ amine protection, demonstrating a strategy to achieve selective O-acylation. A similar logic can be applied to favor N-acylation by avoiding conditions that generate the highly reactive alkoxide/phenoxide.
| Entry | Amine Protection | Acylating Agent (eq.) | Base (eq.) | N-Acylation Yield | O-Acylation Yield | Selectivity |
| 1 | None | 1.0 | 1.0 | 60% | 40% | Poor |
| 2 | None | 1.7 | 1.2 | 100% | 70% | Poor |
| 3 | In situ CO₂ | 1.7 | 1.2 | 0% | 30% | O-selective |
| Data adapted from studies on the chemoselective acylation of amino alcohols.[9] |
Q4: My primary amine is forming a diacylated byproduct. How can I prevent this side reaction?
Diacylation occurs when the initially formed secondary amide is deprotonated by the base and reacts with a second molecule of the acyl chloride.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the amine relative to the acyl chloride (e.g., 1.1 equivalents of amine) to ensure the acylating agent is consumed before it can react a second time.
-
Slow Addition & Low Temperature: Add the acyl chloride slowly at a low temperature. This keeps the concentration of the acylating agent low and reduces the rate of the second acylation reaction.
-
Choice of Base: A bulky or milder base may be less effective at deprotonating the less acidic N-H bond of the amide product compared to the starting amine.
-
pH Monitoring: For substrates where the pH can influence byproduct formation (like in peptide synthesis using chloroformates), maintaining a pH above 9 is recommended to prevent side reactions.[10]
Experimental Protocols
Protocol 1: Synthesis of N-phenyl-4-aminobenzamide
This protocol is an example of a Schotten-Baumann reaction where self-polymerization of the acyl chloride is a potential side reaction. This is prevented by using the hydrochloride salt of the bifunctional starting material, 4-aminobenzoyl chloride.[3]
Materials:
-
4-Aminobenzoyl chloride hydrochloride
-
Aniline
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Amine Solution: Dissolve aniline (1.0 eq.) in DCM (approx. 50 mL for a 10 mmol scale) in an Erlenmeyer flask equipped with a magnetic stirrer.
-
Reaction Setup: Place the flask in an ice bath and begin stirring.
-
Base Addition: Slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the aniline solution.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in DCM (approx. 25 mL). Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred, cold biphasic mixture over 30 minutes, ensuring the internal temperature remains between 0-5 °C.[3]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from hot ethanol.[3]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common byproduct issues in Schotten-Baumann reactions.
Caption: Troubleshooting workflow for byproduct formation.
Competing Reaction Pathways
This diagram illustrates the desired acylation pathway versus the competing hydrolysis side reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. differencebetween.com [differencebetween.com]
- 3. benchchem.com [benchchem.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. collegedunia.com [collegedunia.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. byjus.com [byjus.com]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Optimizing reaction conditions for 4-nitrobenzoyl chloride acylation
Welcome to the Technical Support Center for Optimizing Reaction Conditions for 4-Nitrobenzoyl Chloride Acylation. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the acylation of nucleophiles with 4-nitrobenzoyl chloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the acylation reaction, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Acylated Product
Q: My reaction yield is very low or I'm not getting any product. What are the possible causes and solutions?
A: Low or no yield is a frequent issue that can stem from several factors. Below are the most common causes and their corresponding troubleshooting steps:
-
Moisture Contamination: 4-nitrobenzoyl chloride is highly sensitive to moisture and can readily hydrolyze to the unreactive 4-nitrobenzoic acid.[1][2][3][4]
-
Deactivated Nucleophile: The alcohol, amine, or other nucleophile being acylated may be deactivated by electron-withdrawing groups, making it less reactive.[4]
-
Insufficient or Inactivated Catalyst/Base: In many acylation reactions, a base such as pyridine or triethylamine is crucial to neutralize the HCl byproduct.[6][7][8] If the base is of poor quality or used in insufficient amounts, the reaction equilibrium may not favor product formation.
-
Suboptimal Reaction Temperature: The optimal temperature can be highly dependent on the specific substrate.
-
Solution: For many acylations, it is best to start at a low temperature (e.g., 0 °C) and then allow the reaction to gradually warm to room temperature.[4][9] This helps to control the initial exothermic reaction. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the ideal temperature profile for your substrate.[1][4]
-
Issue 2: Presence of Significant Impurities or Side Products
Q: My TLC plate shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A: The formation of side products is a common challenge. Here are the most probable impurities and strategies to mitigate their formation:
-
Side Product 1: 4-Nitrobenzoic Acid
-
Side Product 2: Unreacted Starting Materials
-
Cause: Incomplete reaction due to low reactivity of the substrates, insufficient reaction time, or suboptimal temperature.[1]
-
Mitigation: Monitor the reaction progress closely using TLC.[1] If the reaction stalls, a gradual increase in temperature might be necessary to drive it to completion. Ensure you are using an adequate amount of catalyst or base.
-
-
Side Product 3: Diacylated or Polyacylated Products
-
Cause: This can occur if the substrate has multiple nucleophilic sites.
-
Mitigation: Control the stoichiometry by using a 1:1 ratio or a slight excess of the nucleophilic substrate relative to the 4-nitrobenzoyl chloride. Add the acyl chloride solution slowly to the reaction mixture to maintain a low concentration of the electrophile.[3]
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my acylation reaction?
A1: Direct monitoring of the highly reactive 4-nitrobenzoyl chloride by TLC can be challenging, as it may hydrolyze on the silica plate. A reliable indirect method is to take a small aliquot from the reaction mixture and quench it with a dry alcohol like methanol. This converts the acyl chloride into its corresponding stable methyl ester, which will show a distinct, less polar spot on the TLC plate compared to the starting carboxylic acid impurity.[5][10]
Q2: What is the best workup procedure for a 4-nitrobenzoyl chloride acylation reaction?
A2: A typical aqueous workup is effective. The reaction mixture is usually quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4][6] The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed sequentially with water, a dilute solution of sodium bicarbonate (to remove any 4-nitrobenzoic acid), and finally with brine.[1]
Q3: How can I purify my final acylated product?
A3: The most common purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is often effective for purifying solid products. Ethanol or a mixture of ethanol and water is a common solvent system for recrystallizing 4-nitrobenzoate esters.[1][6]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an excellent method for separating the desired product from unreacted starting materials and side products. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.[1]
Q4: Which solvents are most compatible with 4-nitrobenzoyl chloride?
A4: Anhydrous aprotic solvents are preferred to prevent unwanted reactions. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene.[7] It is crucial to avoid protic solvents such as water and alcohols (unless the alcohol is the intended reactant).[7]
Data Presentation
Table 1: Recommended Reaction Conditions for Acylation of Alcohols
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Inert aprotic solvents that do not react with the acyl chloride.[7] |
| Base | Triethylamine or Pyridine (1.1-1.5 eq) | Neutralizes the HCl byproduct, driving the reaction forward.[4][7][8] |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction initiation and progression.[4][9] |
| 4-Nitrobenzoyl Chloride | 1.0 - 1.1 equivalents | A slight excess may be needed depending on purity. |
| Alcohol Substrate | 1.0 equivalent | The limiting reagent. |
| Reaction Time | 2 - 16 hours | Substrate dependent; monitor by TLC.[4] |
Table 2: Recommended Reaction Conditions for Acylation of Amines
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert aprotic solvent.[7] |
| Base | Triethylamine (1.2-1.5 eq) | Scavenges HCl which can protonate and deactivate the amine.[7] |
| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction.[4] |
| 4-Nitrobenzoyl Chloride | 1.0 equivalent | Typically used as the limiting reagent. |
| Amine Substrate | 1.0 - 1.2 equivalents | A slight excess can ensure complete consumption of the acyl chloride. |
| Reaction Time | 1 - 4 hours | Generally faster than alcohol acylation; monitor by TLC. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Primary Alcohol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol solution at 0 °C over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Work-up: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash with water and then with brine.[8]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[1][6]
Mandatory Visualization
Caption: General experimental workflow for the acylation of nucleophiles with 4-nitrobenzoyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Amine-Containing Compounds
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing, a common challenge encountered during the analysis of amine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic peak shape distortion where the peak's trailing edge is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing, though values up to 1.5 may be acceptable in some assays.[2][3]
Q2: Why do my amine-containing compounds show significant peak tailing?
A2: The primary cause of peak tailing for amine compounds is secondary chemical interactions with the stationary phase.[4] Amines are basic and can carry a positive charge, leading to strong ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of silica-based columns.[2][5][6] This secondary retention mechanism, in addition to the intended hydrophobic interactions, causes some analyte molecules to be retained longer, resulting in a "tail".[2][4]
Q3: Does peak tailing affect all compounds in a chromatogram?
A3: Not necessarily. If only the amine-containing or other basic compounds are tailing while neutral compounds in the same run have symmetrical peaks, the issue is likely due to chemical interactions with the stationary phase.[5][6] If all peaks, including neutral ones, are tailing, the problem is more likely physical or instrumental, such as a column void, a partially blocked frit, or excessive extra-column volume.[1][5][7]
Q4: What is the role of mobile phase pH in controlling peak tailing for amines?
A4: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like amines.[8] By operating at a low pH (typically ≤ 3), the silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with protonated amine analytes.[3][9] This reduces the secondary ionic interactions that cause peak tailing.[2] It is generally recommended to set the mobile phase pH at least 2 units away from the analyte's pKa.[10][11]
Q5: Can the choice of HPLC column reduce peak tailing for amines?
A5: Absolutely. Modern HPLC columns offer several features to mitigate peak tailing for basic compounds. "End-capped" columns have fewer free silanol groups.[2] "Base-deactivated" columns are specifically designed to have minimal silanol activity.[5][6] Columns made with high-purity "Type B" silica have a lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[9] Alternative stationary phases, such as those with polar-embedded groups, charged surfaces, or non-silica supports (e.g., polymeric or hybrid particles), can also provide excellent peak shapes for amines.[3][9]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
This guide will help you determine if the cause of peak tailing is chemical or physical.
Is your peak tailing specific to amine compounds or universal?
-
Specific Tailing: If only your amine analytes are tailing while neutral compounds are symmetrical, the cause is likely chemical. Proceed to the "Chemical Troubleshooting Workflow."
-
Universal Tailing: If all peaks in your chromatogram are tailing, the issue is likely physical or instrumental. Proceed to the "Physical/Instrumental Troubleshooting Workflow."
Chemical Troubleshooting Workflow
This workflow addresses peak tailing caused by secondary interactions between amine analytes and the stationary phase.
Caption: Chemical troubleshooting workflow for amine peak tailing.
Physical/Instrumental Troubleshooting Workflow
This workflow addresses peak tailing caused by issues within the HPLC system.
Caption: Physical/Instrumental troubleshooting workflow.
Data Presentation: Mobile Phase Optimization
Optimizing the mobile phase is a key strategy to improve the peak shape of amine compounds. The following tables summarize common approaches and their effects.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte State | Silanol State | Interaction | Expected Peak Shape |
| < 3.0 | Amine is protonated (R-NH₃⁺) | Silanols are protonated (Si-OH) | Repulsive/Minimal | Symmetrical |
| 3.0 - 7.0 | Amine is protonated (R-NH₃⁺) | Silanols are partially deprotonated (Si-O⁻) | Strong Ionic | Tailing |
| > 7.0 | Amine may be neutral (R-NH₂) | Silanols are deprotonated (Si-O⁻) | Reduced Ionic | Symmetrical (requires high pH stable column) |
Note: Operating at high pH requires a column specifically designed for such conditions to avoid degradation of the silica stationary phase.[8]
Table 2: Common Mobile Phase Additives for Amine Analysis
| Additive | Typical Concentration | Mechanism of Action | Advantages | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers mobile phase pH to ~2, protonating silanols. Acts as an ion-pairing agent.[12][13] | Sharpens peaks, volatile (good for LC-MS).[13][14] | Can cause ion suppression in MS detection. May permanently alter column selectivity.[14][15] |
| Formic Acid | 0.1% | Lowers mobile phase pH.[16] | Volatile, good for LC-MS, less ion suppression than TFA.[17] | Less acidic than TFA, may be less effective at protonating all silanols. |
| Triethylamine (TEA) | 0.1 - 0.5% | Acts as a "competing base," binding to active silanol sites and masking them from the amine analyte.[16][18] | Effective at reducing tailing.[19] | Not volatile, not suitable for LC-MS. Can alter selectivity. |
| Ammonium Formate/Acetate | 10-20 mM | Provides buffering capacity to maintain a stable low pH.[16] | Volatile, excellent for LC-MS, provides good buffering.[20] | Buffer capacity is optimal within +/- 1 pH unit of its pKa.[11] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Determine Analyte pKa: If known, find the pKa of your amine compound.
-
Select a Buffer: Choose a buffer with a pKa close to your target pH. For a target pH of 3.0, a formate buffer is suitable.[21]
-
Prepare Aqueous Phase: Prepare the aqueous portion of your mobile phase with the chosen buffer at a concentration of 10-50 mM.[3][22]
-
Adjust pH: Use a calibrated pH meter to adjust the pH of the aqueous phase to the desired value (e.g., 3.0) using the corresponding acid (e.g., formic acid).[23]
-
Filter and Degas: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter. Mix with the organic mobile phase component and degas the final solution before use.
Protocol 2: Diagnosing Column Overload
-
Prepare Sample: Prepare your amine-containing sample at its usual concentration.
-
Initial Injection: Inject the sample onto the HPLC system and record the chromatogram, noting the peak shape and asymmetry factor.
-
Dilute Sample: Prepare a 10-fold dilution of your sample using the mobile phase as the diluent.[23]
-
Second Injection: Inject the diluted sample using the same method.
-
Compare Chromatograms: If the peak shape of the amine compound improves significantly (becomes more symmetrical) in the diluted sample, column overload was a contributing factor.[4][22] To resolve this, reduce the sample concentration or injection volume.[1]
Protocol 3: Checking for Extra-Column Dead Volume
-
Inspect System: Visually inspect all tubing and connections between the injector, column, and detector.
-
Minimize Tubing: Ensure the tubing length is as short as possible and the inner diameter is appropriate for your flow rate and column size (e.g., 0.005" or 0.12 mm for standard HPLC).
-
Check Fittings: Confirm that all fittings are correctly installed and that tubing is fully seated within the fitting to avoid creating small voids.
-
Test with a Neutral Compound: Inject a well-behaved, non-retained, or early-eluting neutral compound. If this peak also shows tailing, it is a strong indication of extra-column dead volume.[5]
Visualizing the Problem: Analyte-Silanol Interaction
The following diagram illustrates the key chemical interaction responsible for the peak tailing of amine compounds on silica-based HPLC columns.
Caption: Effect of mobile phase pH on amine-silanol interactions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]
- 12. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. quora.com [quora.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. labcompare.com [labcompare.com]
- 17. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ [mtc-usa.com]
- 18. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. severe tailing on column - Chromatography Forum [chromforum.org]
- 20. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Side reactions in the synthesis of N-acylpiperidines
Welcome to the Technical Support Center for the Synthesis of N-Acylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for synthesizing N-acylpiperidines?
The most common methods for forming the amide bond in N-acylpiperidines involve the reaction of a piperidine with an activated carboxylic acid derivative. The three primary approaches are:
-
Using Acyl Chlorides or Acid Anhydrides: These are highly reactive acylating agents that react directly with the piperidine nitrogen. The reactions are often fast and high-yielding.[1][2][3]
-
Using Carboxylic Acids with Coupling Reagents: This is a widely used method where a coupling reagent activates the carboxylic acid, making it susceptible to nucleophilic attack by the piperidine. Common coupling reagents include carbodiimides (like EDC or DCC) and uronium/phosphonium salts (like HATU or PyBOP).[4][5]
-
Enzymatic or Catalytic Methods: While less common in general discovery labs, specific enzymes or metal catalysts can be used to facilitate amide bond formation under mild conditions.
Q2: Why is a base required when using an acyl chloride or acid anhydride for acylation?
A base is crucial for two main reasons:
-
Acid Scavenging: The reaction of piperidine with an acyl chloride produces hydrochloric acid (HCl), while reaction with an acid anhydride produces a carboxylic acid. These acidic byproducts will protonate the basic piperidine starting material, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize this acid.[3]
-
Free-Basing the Starting Material: Piperidine derivatives are often supplied or stored as hydrochloride salts for stability. An additional equivalent of base is required to deprotonate the ammonium salt, liberating the neutral "free base" amine, which is the reactive nucleophile.[3]
Q3: What is the role of additives like 1-hydroxybenzotriazole (HOBt) in coupling reactions?
Additives like HOBt, HOAt (1-hydroxy-7-azabenzotriazole), or Oxyma Pure are frequently used in combination with coupling reagents, particularly carbodiimides. Their primary role is to act as activating agents and suppress side reactions. The coupling reagent first reacts with the carboxylic acid to form a highly reactive intermediate, which is then converted into a more stable, yet still reactive, active ester by the additive. This two-step activation minimizes common side reactions such as:
-
Racemization: For chiral piperidines or carboxylic acids, additives significantly reduce the loss of stereochemical integrity at the α-carbon.[4][6]
-
N-Acylurea Formation: A common side reaction with carbodiimides where the activated intermediate rearranges into an unreactive N-acylurea byproduct.[5]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of N-acylpiperidines.
Problem 1: Low or No Yield of the Desired Product
Low yields can result from issues with reagents, reaction conditions, or incomplete reactions.[1][7][8]
| Potential Cause | Symptom / How to Check | Troubleshooting Steps & Solutions |
| Hydrolysis of Acylating Agent | Acyl chloride or anhydride was exposed to moisture. Check for a "fuming" appearance when opening an acyl chloride bottle. | Use fresh, high-quality acylating agents. Handle them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for the reaction.[9][10] |
| Protonated Piperidine | The piperidine starting material is an HCl or other acid salt, and insufficient base was used. | Check the salt form of your starting material. Use at least one equivalent of base to neutralize the salt, plus an additional equivalent to scavenge the acid produced during the reaction.[3] |
| Inefficient Coupling Reagent | The reaction stalls, with significant starting material remaining after a prolonged time, especially with sterically hindered substrates. | For difficult couplings, switch to a more potent activating agent. For example, if an EDC/HOBt system is failing, consider using HATU or HCTU, which are often more effective.[11] |
| Poor Reagent Solubility | Reagents do not fully dissolve in the chosen solvent. | Screen alternative solvents. For many amide couplings, polar aprotic solvents like DMF, NMP, or DCM are effective.[7] |
Problem 2: Multiple Spots on TLC/LC-MS Indicating Impurities
The formation of byproducts is a common issue that complicates purification and reduces yield.
| Potential Cause | Symptom / How to Check | Troubleshooting Steps & Solutions |
| N-Acylurea Formation | When using a carbodiimide (EDC, DCC), an impurity is observed that does not contain the piperidine moiety. The mass often corresponds to the activated carboxylic acid rearranging. | This occurs when the activated intermediate (O-acylisourea) rearranges before the piperidine can react. Add HOBt or HOAt to the reaction, which intercepts the intermediate to form a more stable active ester, preventing the rearrangement.[5] |
| Epimerization | For chiral substrates, two closely-eluting spots (diastereomers) or a complex NMR spectrum is observed. | This side reaction is base- and temperature-dependent. Lower the reaction temperature. Use racemization-suppressing additives like HOBt. Some studies have shown that certain salts, like CuCl₂, can also suppress epimerization.[6][12][13] |
| Double Acylation | If the piperidine has another nucleophilic site (e.g., a hydroxyl group), a higher molecular weight byproduct may be observed. | Use a protecting group for the second nucleophilic site before performing the N-acylation. Alternatively, use milder conditions or control the stoichiometry carefully (e.g., 1.0 equivalent of acylating agent). |
| Oxidation of Piperidine | The crude product or starting material has a yellow or brown color. | This is common for piperidines exposed to air over time.[14][15] While often a minor impurity, it can be removed by chromatography or by forming a salt, recrystallizing, and then free-basing.[14] |
Problem 3: Difficulty in Product Purification
Challenges during workup and purification can lead to product loss.
| Potential Cause | Symptom / How to Check | Troubleshooting Steps & Solutions |
| Water-Soluble Byproducts | Emulsion formation during aqueous workup or difficulty extracting the product. The urea byproduct from EDC is water-soluble. | If using EDC, perform an acidic wash (e.g., with 1M HCl). The urea byproduct remains soluble in the aqueous layer.[4][16] For other water-soluble impurities, washing thoroughly with brine can help break emulsions and improve separation.[14] |
| Byproduct Co-elutes with Product | Impurities cannot be separated from the desired product using column chromatography. | Modify the chromatographic conditions. Try a different solvent system (e.g., switch from ethyl acetate/hexanes to DCM/methanol) or use a different stationary phase (e.g., alumina instead of silica). |
| Product is Highly Polar/Water-Soluble | The desired N-acylpiperidine has low recovery after liquid-liquid extraction. | Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer. For very polar products, consider reverse-phase chromatography for purification.[14] |
Key Data Summaries
Table 1: Comparison of Common Coupling Reagents for N-Acylpiperidine Synthesis
| Coupling System | Typical Solvent | Advantages | Common Side Reactions | Workup/Purification Notes |
| Acyl Chloride + Base | DCM, THF | Fast, high-yielding, inexpensive. | Vigorous reaction, sensitive to moisture. | Requires aqueous wash to remove base and salts.[2][3] |
| EDC / HOBt | DCM, DMF | Good for sensitive substrates, water-soluble urea byproduct.[4] | N-acylurea formation (if no HOBt), potential for epimerization.[5] | Urea byproduct (EDU) can be removed with an acidic wash.[16] |
| DCC / HOBt | DCM, THF | Inexpensive carbodiimide. | N-acylurea formation, epimerization. | Urea byproduct (DCU) is insoluble in most organic solvents and can be removed by filtration.[4] |
| HATU / Base | DMF, NMP | Very fast and efficient, low rate of epimerization, good for sterically hindered substrates.[6][11] | Can be expensive, byproducts are water-soluble. | Byproducts (HOAt, tetramethylurea) are removed by standard aqueous workup. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzoylpiperidine using Benzoyl Chloride
This protocol describes the acylation of piperidine with an acyl chloride in the presence of a tertiary amine base.[2]
-
Materials:
-
Piperidine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution, Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with more DCM and quench by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Protocol 2: Synthesis of an N-Acylpiperidine using EDC/HOBt Coupling
This protocol details the coupling of a carboxylic acid to piperidine using EDC and HOBt.[16]
-
Materials:
-
Carboxylic acid (R-COOH) (1.0 eq)
-
Piperidine (1.1 eq)
-
EDC-HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M HCl solution, Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and piperidine (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC-HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM or ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[16]
-
Visualized Pathways and Workflows
Caption: A general experimental workflow for the synthesis of N-acylpiperidines.
Caption: Mechanism of desired product formation versus N-acylurea side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Nitrobenzoyl)piperidine for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(4-Nitrobenzoyl)piperidine, with a focus on scaling up for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key analytical data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 1-(4-Nitrobenzoyl)piperidine?
A1: The most common and scalable method is the Schotten-Baumann reaction, which involves the acylation of piperidine with 4-nitrobenzoyl chloride. This reaction is typically performed in a two-phase solvent system with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3][4] This method is widely used in organic chemistry for the synthesis of amides and is amenable to scale-up.[4]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters for successful scale-up include:
-
Temperature Control: The reaction is exothermic, and maintaining a consistent temperature (typically 0-10 °C during addition) is crucial to minimize side reactions.[5]
-
Rate of Addition: Slow, controlled addition of the 4-nitrobenzoyl chloride is necessary to manage the exotherm and prevent localized high concentrations, which can lead to byproduct formation.
-
Stirring Efficiency: Efficient mixing is required to ensure good contact between the organic and aqueous phases in the biphasic system.[5]
-
pH Control: The presence of a base, such as sodium hydroxide, is essential to neutralize the HCl generated and prevent the protonation of the piperidine starting material.[1][3]
Q3: How can I purify 1-(4-Nitrobenzoyl)piperidine, especially to remove the 4-nitrobenzoic acid impurity?
A3: Purification can be effectively achieved through an aqueous workup followed by recrystallization. Washing the organic layer with an aqueous basic solution, such as sodium bicarbonate, will convert the acidic 4-nitrobenzoic acid impurity into its water-soluble salt, which is then easily removed in the aqueous phase.[6] The crude product can then be further purified by recrystallization from a suitable solvent like isopropanol or ethanol.[6][7]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction conversion, product purity, and impurity profiling. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is a common starting point.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-(4-Nitrobenzoyl)piperidine.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Hydrolysis of 4-Nitrobenzoyl Chloride: The acyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-nitrobenzoic acid. 2. Piperidine Protonation: If the base is not sufficient or mixing is poor, the generated HCl will protonate the piperidine, rendering it non-nucleophilic. 3. Poor Reagent Quality: Impure starting materials can lead to side reactions. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use anhydrous solvents. 2. Use at least one equivalent of a suitable base (e.g., NaOH, triethylamine). Ensure vigorous stirring in a biphasic reaction. 3. Use freshly opened or purified reagents. Check the purity of 4-nitrobenzoyl chloride before use. |
| Formation of a White Precipitate (other than product) | 1. Piperidine Hydrochloride: If the base is added too slowly or is insufficient, the hydrochloride salt of piperidine can precipitate. 2. Sodium 4-nitrobenzoate: If the 4-nitrobenzoyl chloride hydrolyzes, the resulting carboxylic acid will be deprotonated by the base and may precipitate. | 1. Ensure adequate mixing and a sufficient amount of base are present in the reaction mixture. 2. This indicates significant hydrolysis of the acyl chloride. Improve anhydrous conditions and ensure the temperature is controlled during the addition of the acyl chloride. |
| Difficult Purification / Oily Product | 1. Residual Solvent: Incomplete removal of the reaction solvent (e.g., dichloromethane). 2. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. | 1. Ensure complete removal of the solvent under reduced pressure. 2. Perform a thorough aqueous workup, including washes with dilute acid (to remove excess piperidine) and base (to remove 4-nitrobenzoic acid). If the product remains an oil, consider purification by column chromatography on silica gel. |
| Messy TLC Plate | 1. Multiple Side Reactions: Can be caused by high reaction temperatures or impurities. 2. Decomposition on TLC Plate: The compound may be unstable on the silica gel plate. | 1. Maintain a low temperature during the addition of 4-nitrobenzoyl chloride. Use pure starting materials. 2. Add a small amount of triethylamine to the TLC mobile phase to prevent streaking of the basic product. |
Experimental Protocols
Synthesis of 1-(4-Nitrobenzoyl)piperidine via Schotten-Baumann Reaction
This protocol is adapted from established procedures for the synthesis of N-acylpiperidines.[5]
Materials:
-
Piperidine
-
4-Nitrobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 eq.) in dichloromethane (5-10 mL per gram of piperidine).
-
Add an equal volume of a 10% aqueous solution of sodium hydroxide.
-
Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of dichloromethane and add it to the dropping funnel.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove unreacted piperidine), saturated aqueous NaHCO₃ solution (to remove 4-nitrobenzoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from hot ethanol or isopropanol to obtain pure 1-(4-Nitrobenzoyl)piperidine as a solid.
Data Presentation
Table 1: Stoichiometry and Reagent Data
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Equivalents |
| Piperidine | 85.15 | 0.862 | 1.0 | 1.0 |
| 4-Nitrobenzoyl chloride | 185.56 | - | 1.05 | 1.05 |
| Sodium Hydroxide | 40.00 | - | 2.0 | 2.0 |
Table 2: Expected Analytical Data
| Technique | Expected Results |
| Appearance | White to pale yellow solid |
| Yield | Typically >85% after purification |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 8.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.8 (br s, 2H, piperidine-H), 3.4 (br s, 2H, piperidine-H), 1.7 (m, 6H, piperidine-H) |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 168 (C=O), 148 (Ar-C-NO₂), 140 (Ar-C), 128 (Ar-CH), 124 (Ar-CH), 48 (piperidine-CH₂), 43 (piperidine-CH₂), 26 (piperidine-CH₂), 25 (piperidine-CH₂), 24 (piperidine-CH₂) |
| Mass Spec (ESI+) | m/z = 235.1 [M+H]⁺ |
Note: NMR chemical shifts are estimates based on analogous structures and may vary slightly.
Visualizations
Experimental Workflow
Caption: A stepwise workflow for the synthesis and purification of 1-(4-nitrobenzoyl)piperidine.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield in the synthesis of 1-(4-nitrobenzoyl)piperidine.
References
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Strategies to improve the diastereoselectivity in piperidine synthesis
Welcome to the technical support center for the diastereoselective synthesis of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the lab. The following troubleshooting guides and FAQs address specific issues to help you improve the diastereoselectivity and overall success of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Cyclization Reaction
Q1: My reaction to form a substituted piperidine (e.g., via catalytic hydrogenation or cyclization) is resulting in a poor mixture of diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity?
A1: A low diastereomeric ratio is a common problem that can often be solved by systematically evaluating and optimizing several key reaction parameters. The choice of catalyst, solvent, temperature, and even the nature of the protecting group can profoundly influence the stereochemical outcome.
Troubleshooting Steps:
-
Catalyst System Evaluation: The catalyst is often the most critical factor in controlling stereoselectivity.
-
For Hydrogenation of Pyridines: The choice of metal and ligand is crucial. Heterogeneous catalysts like PtO₂ or Pd/C often favor the formation of cis-products through syn-addition of hydrogen from the less-hindered face of the substrate adsorbed on the catalyst surface.[1] For more challenging substrates, homogeneous catalysts (e.g., based on Rhodium or Iridium) with chiral ligands can offer superior control.[2]
-
For Lewis Acid-Catalyzed Cyclizations (e.g., Aza-Diels-Alder): The nature of the Lewis acid can determine the transition state geometry. Stronger Lewis acids may enforce a more organized transition state, leading to higher selectivity. However, they can also lead to undesired side reactions. Screening a panel of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) is recommended.
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: The solvent can influence the stability of the transition states leading to different diastereomers. A shift in solvent polarity can sometimes favor one transition state over the other. It is advisable to screen solvents of varying polarity (e.g., Toluene, Dichloromethane, THF, Acetonitrile).
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by amplifying the small energy difference between the diastereomeric transition states. If the reaction is kinetically controlled, running it at the lowest feasible temperature (e.g., -78 °C) can significantly improve the d.r. Conversely, if the desired product is the thermodynamic one, higher temperatures might be necessary to allow for equilibration.[1]
-
-
Substrate Modification (Protecting Groups): The steric bulk of substituents, particularly the nitrogen protecting group (N-Pg), can play a significant role in directing the stereochemistry.
-
A bulky protecting group (e.g., Boc, Cbz) can effectively block one face of the molecule, forcing an incoming reagent or catalyst to attack from the opposite, less-hindered face.
-
If your current protecting group is small, consider switching to a bulkier alternative to enhance facial bias.
-
Issue 2: Formation of the "Wrong" or Undesired Diastereomer
Q2: My reaction is highly selective, but it's producing the thermodynamically less stable diastereomer. How can I reverse the selectivity or isomerize the product to the more stable form?
A2: This is a classic case of kinetic versus thermodynamic control. Many reactions, particularly at low temperatures, favor the kinetic product—the one that is formed fastest. The desired, more stable thermodynamic product may require conditions that allow for equilibration.
Strategies for Isomerization:
-
Base-Mediated Epimerization: If your piperidine has an acidic proton adjacent to a stereocenter (e.g., α to a carbonyl or ester), it can often be epimerized to the more stable diastereomer using a suitable base. This is common for converting cis-isomers to their more stable trans-counterparts.[1]
-
Conditions: Common conditions involve treating the kinetic product with a base like potassium tert-butoxide (KOtBu) or LDA in a solvent like THF at temperatures ranging from -78 °C to room temperature.[1] The reaction should be monitored carefully to find the optimal time for equilibration without causing decomposition.
-
-
Photoredox-Catalyzed Epimerization: Recent advances have shown that photoredox catalysis can be a mild and effective method for epimerizing α-amino stereocenters.[3][4]
-
Mechanism: This method often involves a photocatalyst and a hydrogen atom transfer (HAT) agent (e.g., a thiol). The reaction proceeds via a reversible process, allowing the initial kinetic mixture to equilibrate to the thermodynamically favored diastereomer ratio.[4] This approach is particularly useful as it can be applied to a wide range of substituted piperidines.
-
The following workflow can help decide on a strategy when the undesired diastereomer is formed.
Issue 3: Difficulty in Choosing an Appropriate Synthetic Strategy
Q3: I am planning a synthesis of a polysubstituted piperidine and need to control multiple stereocenters. What are the main strategies, and how do I choose the best one?
A3: Choosing the right strategy depends on the substitution pattern of your target molecule, the availability of starting materials, and the desired stereochemical outcome (cis vs. trans). The three main approaches are catalytic methods, substrate-controlled methods, and the use of chiral auxiliaries.
-
Catalytic Asymmetric Hydrogenation:
-
Best for: Synthesis of cis-substituted piperidines from the corresponding pyridines.[1][5]
-
How it Works: The substrate adsorbs onto a heterogeneous catalyst surface (e.g., PtO₂, Pd/C), and hydrogen is delivered to the same face, leading to a cis product. Homogeneous catalysts with chiral ligands can provide high enantioselectivity and sometimes access to trans isomers.[2]
-
Considerations: Can require high pressures/temperatures. The nitrogen atom in pyridine can sometimes poison the catalyst.[2]
-
-
Chiral Auxiliary-Based Methods:
-
Best for: Complex targets where a reliable, well-established method is needed to introduce stereochemistry.
-
How it Works: A chiral molecule (the auxiliary) is temporarily attached to the substrate. Its inherent chirality directs the stereochemical course of a reaction, such as a cycloaddition or alkylation.[6][7][8] After the key bond-forming step, the auxiliary is cleaved. Phenylglycinol-derived oxazolopiperidone lactams are versatile for this purpose.[8]
-
Considerations: This is not an atom-economical approach, as it requires extra steps to attach and remove the auxiliary.
-
-
Substrate-Controlled Synthesis:
-
Best for: Cases where one stereocenter is already present in the starting material.
-
How it Works: An existing stereocenter in the acyclic precursor directs the formation of new stereocenters during the cyclization step. This is often governed by steric hindrance or chelation control. Intramolecular Michael additions are a prime example.
-
Considerations: The effectiveness depends entirely on the directing ability of the existing stereocenter.
-
The following diagram outlines a general workflow for selecting a synthetic strategy.
Data Summary Tables
Table 1: Comparison of Catalytic Hydrogenation Methods for Pyridine Derivatives
| Catalyst System | Substrate Type | Product Configuration | Typical d.r. | Yield (%) | Reference(s) |
| PtO₂ | Substituted Pyridines | cis | >95:5 | 50-90 | [1] |
| Pd/C | Dihydropyridines | all-cis | >95:5 | ~63 (overall) | [3] |
| [Ir(cod)Cl]₂ / Chiral Ligand | Trisubstituted Pyridines | cis | >20:1 | Quantitative | [2] |
| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | trans | >30:1 | 87 | [9] |
| B(C₆F₅)₃ (Metal-Free) | Substituted Pyridines | cis | >98:2 | >99 | [5] |
Table 2: Effect of Reaction Conditions on Diastereoselectivity
| Reaction Type | Conditions Varied | Initial d.r. | Optimized d.r. | Key Takeaway | Reference(s) |
| C-H Functionalization | Temperature | 22:1 (39 °C) | 27:1 (RT) | Lower temperature improves d.r. slightly. | [9] |
| Base-Mediated Epimerization | Base (KOtBu vs. LDA) | N/A | 50:50 to 95:5 | Base choice is critical for successful epimerization. | [1] |
| Aza-Diels-Alder | Temperature (RT vs 40 °C) | >99:1 | >99:1 | Reaction was already highly selective; temp increase improved yield. | [10] |
| Gold-Catalyzed Cyclization | Temperature (RT vs -40 °C) | Low | Excellent | Low temperature is crucial for high diastereoselectivity. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Hydrogenation of a Substituted Pyridine
This protocol is adapted from methodologies that yield cis-piperidines.[1]
-
Preparation: In a high-pressure reaction vessel (e.g., a Parr hydrogenator), add the substituted pyridine (1.0 eq) and the catalyst (e.g., 5 mol% PtO₂).
-
Solvent Addition: Add a suitable solvent, such as acetic acid or ethanol. The choice of an acidic solvent can help protonate the pyridine nitrogen, reducing catalyst poisoning and accelerating the reaction.
-
Reaction Setup: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi, but can be higher). Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically (and carefully) depressurizing the vessel and taking an aliquot. The reaction may take several hours to days.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing with methanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to isolate the major diastereomer. The diastereomeric ratio should be determined on the crude product using ¹H NMR spectroscopy or GC.
Protocol 2: General Procedure for Base-Mediated Epimerization
This protocol is a general guide for isomerizing a kinetic piperidine product to its more thermodynamically stable diastereomer.[1]
-
Preparation: Dissolve the diastereomerically impure piperidine (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature, typically -78 °C, using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu, 1.1-1.5 eq) or lithium diisopropylamide (LDA), to the stirred solution.
-
Equilibration: Allow the reaction to stir at the low temperature for a set period (e.g., 2 hours), or allow it to slowly warm to room temperature. The optimal time and temperature will need to be determined empirically.
-
Monitoring: Monitor the progress of the epimerization by quenching small aliquots of the reaction mixture with a saturated aqueous NH₄Cl solution, extracting with an organic solvent, and analyzing the organic layer by ¹H NMR or GC to determine the d.r.
-
Quenching: Once the desired diastereomeric ratio is achieved, quench the entire reaction by carefully adding saturated aqueous NH₄Cl solution at the reaction temperature.
-
Workup and Purification: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by flash chromatography.
References
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-(4-Nitrobenzoyl)piperidine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of crude 1-(4-Nitrobenzoyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-(4-Nitrobenzoyl)piperidine?
A1: The impurity profile of crude 1-(4-Nitrobenzoyl)piperidine is largely dependent on the synthetic route employed. Typically, impurities may include:
-
Unreacted Starting Materials: Residual piperidine and 4-nitrobenzoyl chloride (or 4-nitrobenzoic acid if hydrolysis occurs).
-
Byproducts: Small amounts of side-reaction products.
-
Residual Solvents: Solvents used in the synthesis and work-up steps.
-
Oxidation Products: The presence of a yellow tint in the crude product often suggests the presence of oxidation byproducts.[1]
These impurities can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: My crude product has a distinct yellow color. What is the cause and how can I remove it?
A2: A yellow discoloration in piperidine derivatives is typically indicative of oxidation products.[1][2] While these may be minor impurities, they can be effectively removed to obtain a high-purity, colorless or off-white product. Both column chromatography and recrystallization are effective methods for removing colored impurities.
Q3: How do I choose between column chromatography and recrystallization for purification?
A3: The choice of purification method depends on the impurity profile and the desired final purity.
-
Column Chromatography: This is a highly effective method for separating the target compound from a wide range of impurities, especially those with different polarities. It is often the preferred method when high purity is required or when impurities have similar solubility to the product.
-
Recrystallization: This is a simpler and more scalable technique, ideal when the crude product is relatively pure and the impurities have different solubility profiles from 1-(4-Nitrobenzoyl)piperidine in a given solvent system.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 1-(4-Nitrobenzoyl)piperidine.
Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Spots on TLC | Incorrect solvent system (mobile phase). | Systematically vary the polarity of the eluent. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate or petroleum ether and dichloromethane (DCM).[3][4] |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of petroleum ether). |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or DCM). |
| Streaking of Spots on TLC/Column | The sample is too concentrated or acidic/basic impurities are present. | Dilute the sample before loading. A small amount of a suitable base (like triethylamine) can be added to the eluent if the compound is basic. |
| Cracked or Unevenly Packed Column | Improper column packing technique. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.[5] |
Recrystallization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is unsuitable. | Select a different solvent or a solvent mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] |
| Oiling Out (Product Separates as a Liquid) | The boiling point of the solvent is too high, or the solution is supersaturated. | Use a lower-boiling point solvent. Try cooling the solution more slowly and scratching the inside of the flask to induce crystallization.[7] |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or the cooling is too rapid. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Low Recovery of Purified Product | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of cold solvent.[6] |
| Colored Impurities Remain in Crystals | The impurities co-crystallize with the product. | Consider adding a small amount of activated charcoal to the hot solution and then performing a hot filtration to remove the charcoal and adsorbed impurities before cooling.[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for the purification of 1-(4-Nitrobenzoyl)piperidine using silica gel column chromatography.
1. Preparation of the Mobile Phase:
- Based on TLC analysis, prepare a suitable solvent system. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[4]
2. Column Packing:
- Prepare a slurry of silica gel in the initial mobile phase.
- Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Do not let the column run dry.[5]
3. Sample Loading:
- Dissolve the crude 1-(4-Nitrobenzoyl)piperidine in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
- Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
- Begin eluting with the mobile phase, collecting fractions in test tubes.
- Monitor the elution process by TLC to identify the fractions containing the pure product.
5. Isolation of the Purified Product:
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-Nitrobenzoyl)piperidine.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying 1-(4-Nitrobenzoyl)piperidine by recrystallization.
1. Solvent Selection:
- In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. Alcohols like ethanol or isopropanol, or mixtures with water, are often good candidates.
2. Dissolution:
- Place the crude 1-(4-Nitrobenzoyl)piperidine in an Erlenmeyer flask.
- Add a minimal amount of the selected hot solvent to completely dissolve the compound.[6]
3. Decolorization (if necessary):
- If the solution is colored, add a small amount of activated charcoal, and gently boil for a few minutes.
- Perform a hot filtration to remove the charcoal.[6]
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.[6]
- Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Purification Parameters and Expected Outcomes
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60-120 mesh) | Not Applicable |
| Mobile Phase | Petroleum Ether/Ethyl Acetate or Petroleum Ether/DCM[3][4] | Ethanol, Isopropanol, or other suitable organic solvents |
| Expected Purity | >98% (can be higher depending on conditions) | >95% (highly dependent on impurity profile) |
| Expected Yield | 70-90% (dependent on separation efficiency) | 60-85% (dependent on solubility) |
| Appearance of Pure Product | White to off-white solid | Crystalline solid |
Visualization
Caption: A decision-making workflow for purifying 1-(4-Nitrobenzoyl)piperidine.
References
Technical Support Center: Enhancing the Stability of Piperidine Derivatives for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of piperidine derivatives for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during research and development.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of piperidine derivatives, providing potential causes and actionable solutions.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage
-
Possible Cause 1: Degradation due to Improper Storage Conditions. Piperidine derivatives can be susceptible to degradation from exposure to light, heat, moisture, or atmospheric oxygen.
-
Troubleshooting Steps:
-
Review Storage Protocol: Ensure the compound is stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] Use amber vials or containers wrapped in aluminum foil to protect from light.
-
Perform Forced Degradation Study: To identify the unknown peaks, conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in characterizing the degradation products and understanding the degradation pathway.
-
Characterize Degradants: Use hyphenated techniques like LC-MS, GC-MS, or NMR to identify the structure of the degradation products.
-
Issue 2: Inconsistent Assay Results or Loss of Potency
-
Possible Cause 1: Hydrolysis of the Piperidine Derivative. The presence of moisture or acidic/basic residues can lead to the hydrolysis of susceptible functional groups on the piperidine derivative.
-
Troubleshooting Steps:
-
Control Water Content: Ensure that solvents used for storage and analysis are anhydrous. Store the compound in a desiccator to minimize exposure to humidity.
-
pH Control: If the compound is in solution, ensure the pH is maintained in a range where the derivative is most stable. For many piperidine derivatives, a neutral to slightly acidic pH is preferable to strongly basic or acidic conditions which can catalyze hydrolysis.[2]
-
Re-evaluation of Purity: Re-analyze a freshly prepared sample to establish a baseline for comparison with the stored sample.
-
Issue 3: Discoloration or Change in Physical Appearance of the Compound
-
Possible Cause 1: Oxidation. The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products, often resulting in a change in color.[3]
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: Store the compound under an inert atmosphere to minimize contact with oxygen.
-
Antioxidant Addition: For solutions, consider the addition of a suitable antioxidant, ensuring it does not interfere with downstream applications. This must be validated.
-
Forced Oxidation Study: To confirm if the discoloration is due to oxidation, perform a controlled oxidative degradation study using an agent like hydrogen peroxide (H₂O₂).
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for piperidine derivatives?
A1: To ensure long-term stability, piperidine derivatives should be stored in a cool, dry, and dark place.[1] It is recommended to store them in tightly sealed containers, under an inert atmosphere (e.g., nitrogen or argon), to protect from moisture and oxygen. For light-sensitive compounds, amber glass vials or containers wrapped in opaque material are essential.
Q2: How can I assess the stability of my piperidine derivative?
A2: The most effective way to assess stability is by conducting a forced degradation study. This involves subjecting the compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, as recommended by ICH guidelines (Q1A/Q1B).[2] The degradation is then monitored using a stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.
Q3: What are the common degradation pathways for piperidine derivatives?
A3: Common degradation pathways include:
-
Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. Ring opening can also occur under oxidative stress.[3]
-
Hydrolysis: Functional groups on the piperidine derivative, such as esters or amides, can be susceptible to acid or base-catalyzed hydrolysis.
-
Thermal Degradation: At elevated temperatures, the piperidine ring can undergo cleavage, leading to the formation of smaller molecules.[4]
-
Photodegradation: Exposure to light, particularly UV light, can initiate radical reactions leading to degradation.[3]
Q4: Can I use the same analytical method for both purity testing and stability studies?
A4: Not necessarily. A standard purity testing method may not be "stability-indicating." A stability-indicating method must be validated to demonstrate that it can accurately separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities without interference. Forced degradation studies are essential for developing and validating a stability-indicating method.
Data Presentation
The following tables summarize quantitative data from forced degradation studies on representative piperidine derivatives.
Table 1: Forced Degradation of Piperine
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 2 M HCl | 24 hours | 80°C | Significant | [5] |
| Basic Hydrolysis | 1 M NaOH | 48 hours | 80°C | Significant | [5] |
| Neutral Hydrolysis | Water | 48 hours | 80°C | Observed | [5] |
| Oxidative | 15% H₂O₂ | 25 days | Room Temp | Extensive | [5] |
| Thermal | Dry Heat | - | - | Stable | [5] |
| Photolytic (UV) | UV light | - | - | Degraded | [5] |
| Photolytic (Sunlight) | Sunlight | - | - | Observed | [5] |
Table 2: Forced Degradation of Loratadine
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 1 N HCl | 20 hours | 60°C | 2.7% | [6] |
| Basic Hydrolysis | 1 N NaOH | 20 hours | 60°C | 13.8% | [6] |
| Oxidative | 6% H₂O₂ | 20 hours | 60°C | Significant | [6] |
| Thermal | Dry Heat | 6 hours | 105°C | 5.0% | |
| Photolytic | UV/Visible light | As per ICH Q1B | - | - | [4] |
Table 3: Forced Degradation of Raloxifene Hydrochloride
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | - | Stable | [7] |
| Base Hydrolysis | - | Degraded | [7] |
| Oxidative Hydrolysis | - | Degraded | [7] |
| Thermal | - | Stable | [7] |
| Photolytic | - | Stable | [7] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on a piperidine derivative. The extent of degradation should ideally be targeted between 5-20% to avoid the formation of secondary degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M HCl. Keep the solution at room temperature or heat to 60-80°C for a specified period (e.g., 2 to 24 hours). After the stress period, neutralize the solution with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M NaOH. Keep the solution at room temperature or heat to 60-80°C for a specified period. After the stress period, neutralize the solution with an equivalent amount of HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 2 to 24 hours).
-
Thermal Degradation: Place the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80-105°C) for a specified period (e.g., 24 to 48 hours).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: At the end of the stress period, dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for a piperidine derivative.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its various degradation products. A typical mobile phase could consist of:
-
Solvent A: An aqueous buffer (e.g., 0.01 M phosphate buffer or 0.1% formic acid in water), with the pH adjusted to be in a range where the analyte is stable and has good peak shape.
-
Solvent B: An organic solvent such as acetonitrile or methanol.
-
-
Detection: UV detection is commonly used. The detection wavelength should be selected at the λmax of the piperidine derivative to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
Mandatory Visualizations
Caption: Generalized degradation pathways for piperidine derivatives.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. ijper.org [ijper.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Benzoylpiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1][2][3] Its metabolic stability and potential to act as a bioisostere for other cyclic moieties, such as piperazine, make it an attractive starting point for drug design.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoylpiperidine analogs targeting three distinct enzymes: Monoacylglycerol Lipase (MAGL), Tyrosinase, and Acetylcholinesterase (AChE). The information presented herein is compiled from recent studies to aid in the rational design of novel and potent inhibitors.
Benzoylpiperidine Analogs as Monoacylglycerol Lipase (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] Inhibition of MAGL has emerged as a promising therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, and cancer.[5][6]
Comparative SAR Data
Recent studies have explored the SAR of benzoylpiperidine derivatives as reversible MAGL inhibitors. Key findings from two series of analogs are summarized below.
Table 1: SAR of Benzoylpiperidine Analogs as MAGL Inhibitors
| Compound | Scaffold | R1 (Benzoyl Moiety) | R2 (Phenolic Moiety) | hMAGL IC50 (nM) | Reference |
| 18 | Benzoylpiperidine | H | H | 11,700 | [7] |
| 20 | Benzoylpiperidine | p-isopropyl | p-fluoro | 80 | [7] |
| 21 | Diphenylsulfide-benzoylpiperidine | H | H | 30 | [7] |
| 22 | Diphenylsulfide-benzoylpiperidine | H | m-trifluoromethyl | 1.26 | [7] |
| 23 | Diphenylsulfide-benzoylpiperidine | H | m-chloro | 1.50 | [7] |
| 24 | Diphenylsulfide-benzoylpiperidine | H | m-trifluoromethoxy | 1.86 | [7] |
| 7 | Benzylpiperidine | 5-(trifluoromethyl)pyridin-2-yl | H | 133.9 | [8] |
| 10a | Benzylpiperidine | 5-(trifluoromethyl)pyridin-2-yl | p-fluoro | 10a showed improved activity over 7 | [8] |
| 11b | Benzylpiperidine | 4-(trifluoromethyl)pyridin-2-yl | H | 11b showed improved activity over 7 | [8] |
| 13 | Benzylpiperidine | 4-(trifluoromethyl)pyridin-2-yl | p-fluoro | 2.0 | [8][9] |
Key SAR Insights:
-
Scaffold: The introduction of a diphenylsulfide moiety significantly enhances inhibitory potency compared to a simple benzoylpiperidine.[7] A benzylpiperidine scaffold has also proven effective.[8]
-
Benzoyl Moiety Substituents: For the simple benzoylpiperidine series, a para-isopropyl group on the benzoyl ring improved activity.[7] In the benzylpiperidine series, moving the trifluoromethyl group on the pyridine ring from the 5- to the 4-position enhanced potency.[8]
-
Phenolic Moiety Substituents: A para-fluoro substituent on the phenolic ring consistently improves activity, likely by increasing the acidity of the hydroxyl group and strengthening hydrogen bond interactions with the enzyme's active site.[7][8] For the diphenylsulfide series, electron-withdrawing groups at the meta position of the distal phenyl ring, such as trifluoromethyl, chloro, and trifluoromethoxy, resulted in highly potent inhibitors.[7]
Experimental Protocol: MAGL Inhibition Assay
The inhibitory activity against human MAGL (hMAGL) is typically determined using a fluorogenic substrate-based assay.
Materials:
-
Recombinant human MAGL
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[10]
-
Fluorogenic substrate (e.g., 4-nitrophenyl acetate or a custom substrate like AA-HNA)[11][12]
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound solution, and the hMAGL enzyme solution.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.[11]
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the increase in fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a set duration (e.g., 30 minutes).[11]
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MAGL Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway.
Caption: MAGL's role in endocannabinoid signaling.
Benzoylpiperidine Analogs as Tyrosinase Inhibitors
Tyrosinase is a key enzyme in the melanogenesis pathway, catalyzing the production of melanin.[13] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[14]
Comparative SAR Data
A series of benzoyl and cinnamoyl piperazine/piperidine amides have been investigated as tyrosinase inhibitors. The data for the most relevant benzoylpiperidine analogs are presented below.
Table 2: SAR of Benzoylpiperidine Amides as Tyrosinase Inhibitors
| Compound | Scaffold | R (Benzoyl Moiety) | Monophenolase pIC50 | Diphenolase pIC50 | Reference |
| 5a | 4-Benzoylpiperidine | 3,4-dihydroxy | 4.74 | - | [15][16] |
| 5b | 4-Benzoylpiperidine | 4-hydroxy-3-methoxy | 4.99 | - | [15][16] |
| 5c | 4-Benzoylpiperidine | 4-methoxy | < 4.00 | - | [16] |
| 5d | 4-Benzoylpiperidine | 4-hydroxy | 4.41 | - | [16] |
| 5e | 4-Benzoylpiperidine | 4-chloro | < 4.00 | - | [16] |
pIC50 = -log(IC50). A higher pIC50 value indicates greater potency.
Key SAR Insights:
-
Benzoyl Moiety Substituents: The substitution pattern on the benzoyl ring significantly influences activity.
-
Hydrophobic Interactions: Molecular docking studies suggest that a benzyl group on the piperidine nitrogen can promote favorable interactions within a hydrophobic pocket of the enzyme, contributing to higher potency.[17][18]
Experimental Protocol: Tyrosinase Inhibition Assay
The inhibitory effect on mushroom tyrosinase is commonly assessed using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of the test compounds and a positive control (e.g., Kojic acid) in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the mushroom tyrosinase solution.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short duration (e.g., 10 minutes).[19]
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at approximately 475-510 nm in a kinetic mode for a defined period (e.g., 20-60 minutes).[5][19]
-
The rate of dopachrome formation is determined from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the test compound to that of an uninhibited control.
-
Determine the IC50 values from the dose-response curves.
Melanogenesis Pathway
The following diagram outlines the key steps in the melanogenesis pathway and the central role of tyrosinase.
Caption: The central role of Tyrosinase in melanogenesis.
Benzoylpiperidine Analogs as Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses.[20] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[21]
Comparative SAR Data
The SAR of 1-benzylpiperidine and 1-benzoylpiperidine derivatives has been explored for their dual inhibitory activity against AChE and the serotonin transporter (SERT). Below is a summary of the AChE inhibitory data.
Table 3: SAR of Benzylpiperidine and Benzoylpiperidine Derivatives as AChE Inhibitors
| Compound | Scaffold | R (Substitution on Benzyl/Benzoyl) | AChE IC50 (µM) | Reference |
| 7 | 1-Benzylpiperidine | Unsubstituted | 41.32 | [21] |
| 8 | 1-Benzylpiperidine | 3-fluoro | 35.11 | [21] |
| 9 | 1-Benzylpiperidine | 3-chloro | 28.18 | [21] |
| 10 | 1-Benzylpiperidine | 3-bromo | 34.67 | [21] |
| 19 | 1-Benzoylpiperidine | 4-fluoro (on 2-phenylacetate) | 5.10 | [21] |
| 21 | 1-Benzoylpiperidine | 3,4,5-trimethoxy (on benzoyl) | > 500 | [21] |
Key SAR Insights:
-
Scaffold and Linker: The nature of the group attached to the piperidine nitrogen is crucial. In the series studied, the 1-benzoylpiperidine scaffold with a 2-phenylacetate linker (as in compound 19) led to more potent AChE inhibition than the 1-benzylpiperidine derivatives.[21]
-
Substituents on the Benzyl Moiety: For the 1-benzylpiperidine series, small halogen substituents at the 3-position of the benzyl ring slightly improved or maintained moderate inhibitory activity.[21]
-
Substituents on the Phenylacetate Moiety: A fluorine atom at the para position of the 2-phenylacetate moiety in the 1-benzoylpiperidine series (19 ) significantly enhanced AChE inhibitory potency.[21]
-
Substituents on the Benzoyl Moiety: A bulky 3,4,5-trimethoxy substitution on the benzoyl ring (21 ) was detrimental to AChE inhibition.[21]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay for measuring AChE activity.[22]
Materials:
-
Acetylcholinesterase (AChE)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Test compounds dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the DTNB solution.
-
Add the AChE solution to initiate a pre-incubation period (e.g., 10 minutes at 25°C).[23]
-
Start the reaction by adding the ATCI solution to each well.
-
Immediately measure the increase in absorbance at 412 nm in a kinetic mode.[23] The product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB is a yellow-colored anion.
-
The rate of the enzymatic reaction is proportional to the rate of change in absorbance.
-
Calculate the percent inhibition by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.
-
Determine the IC50 values from the dose-response curves.
Cholinergic Signaling Pathway
The following diagram depicts the role of AChE in a cholinergic synapse.
Caption: AChE's function in a cholinergic synapse.
This guide provides a comparative overview of the SAR for benzoylpiperidine analogs against three important drug targets. The provided data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for the design and development of new, more effective therapeutic agents based on this versatile chemical scaffold.
References
- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase & Cholinergic Signaling in Development | BioSerendipity [bioserendipity.com]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. benchchem.com [benchchem.com]
- 6. Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosinase - Wikipedia [en.wikipedia.org]
- 14. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 22. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
The Impact of Nitro Substitution on the Bioactivity of Benzoylpiperidines: A Comparative Analysis
A strategic modification to the benzoylpiperidine scaffold through the introduction of a nitro group can significantly modulate its biological activity. This guide provides a comparative analysis of nitro-substituted versus non-nitrated benzoylpiperidines, focusing on their interactions with key biological targets. By examining experimental data, we can elucidate the structure-activity relationships that govern their potency and potential therapeutic applications.
The benzoylpiperidine moiety is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. The introduction of substituents on the benzoyl ring is a common strategy to fine-tune the pharmacological profile of these molecules. Among these, the nitro group, a potent electron-withdrawing group, can induce substantial changes in the electronic properties of the molecule, thereby influencing its interaction with biological targets.
Comparative Bioactivity Data
To illustrate the effect of nitro-substitution, we will focus on two key enzyme and receptor systems: acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system and a target for Alzheimer's disease therapies, and the dopamine D2 receptor, a primary target for antipsychotic medications.
While direct comparative studies are limited, the available data from broader structure-activity relationship (SAR) analyses of benzoylpiperidine and structurally related arylpiperazine derivatives provide valuable insights.
| Compound Type | Target | Metric | Value | Reference |
| 3-Nitro-arylpiperazine | Dopamine D2 Receptor | Binding Affinity | Decreased | [1] |
| Non-nitrated Phenylpiperazine | Dopamine D2 Receptor | Binding Affinity | Baseline | [1] |
| Benzylpiperazine with ortho or para -NO2 | Acetylcholinesterase | Inhibitory Potency | "Best effect" | [2] |
| Benzylpiperazine without -NO2 | Acetylcholinesterase | Inhibitory Potency | Baseline | [2] |
Note: The data for acetylcholinesterase inhibition is qualitative, highlighting a favorable effect of the nitro group at specific positions, as specific IC50 values for a direct comparison were not available in the reviewed literature.[2] The dopamine D2 receptor data is derived from a study on arylpiperazines, which are structurally analogous to benzoylpiperidines.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key bioassays are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB Solution (10 mM in phosphate buffer)
-
Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) Solution (e.g., from electric eel) in phosphate buffer
-
Test compound solutions at various concentrations.
-
-
Assay in a 96-well plate:
-
To each well, add phosphate buffer, AChE solution, and the test compound or vehicle (for control).
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding DTNB and ATCI to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Dopamine D2 Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-spiperone) for binding to the dopamine D2 receptor in a preparation of cell membranes expressing the receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Procedure:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from cells or tissues expressing the dopamine D2 receptor.
-
-
Binding Assay in a 96-well plate:
-
To each well, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations (or buffer for total binding).
-
To determine non-specific binding, a separate set of wells will contain a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound ligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams illustrate the cholinergic signaling pathway and the general workflow for a receptor binding assay.
Caption: Cholinergic signaling and AChE inhibition.
Caption: Workflow for a dopamine D2 receptor binding assay.
References
Unambiguous Structural Validation: A Comparative Guide to the X-ray Crystallography of 1-(4-Nitrobenzoyl)piperidine
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount to understanding its function and guiding further development. This guide provides a comprehensive comparison of X-ray crystallography for the structural validation of 1-(4-Nitrobenzoyl)piperidine and its alternatives, supported by experimental data and detailed protocols.
While a complete crystallographic dataset for 1-(4-Nitrobenzoyl)piperidine is not publicly available, this guide will utilize data from structurally related compounds to provide a robust comparative framework. Specifically, we will reference the crystal structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which contains the key 4-nitrobenzoyl moiety, and 1-benzoyl-4-(4-nitrophenyl)piperazine as a comparator for the benzoyl fragment.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for compounds structurally related to 1-(4-Nitrobenzoyl)piperidine. This data allows for an objective comparison of how different functional groups and molecular scaffolds influence the crystal packing and unit cell dimensions.
| Parameter | N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide[1] | 1-benzoyl-4-(4-nitrophenyl)piperazine |
| Chemical Formula | C10H10N4O3 | C17H17N3O3 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P212121 | Pna21 |
| a (Å) | 8.1974(6) | 18.7779(4) |
| b (Å) | 10.6696(7) | 10.0699(2) |
| c (Å) | 12.9766(8) | 15.7288(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1134.5(1) | 2973.5(1) |
| Z | 4 | 8 |
| Temperature (K) | 123 | 90 |
| Radiation type | Mo Kα | Not Specified |
| R-factor | Not Specified | Not Specified |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the general methodology for obtaining the crystal structure of a small molecule like 1-(4-Nitrobenzoyl)piperidine.
1. Synthesis and Crystallization:
-
Synthesis: 1-(4-Nitrobenzoyl)piperidine can be synthesized via the acylation of piperidine with 4-nitrobenzoyl chloride in the presence of a base.
-
Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Other techniques like vapor diffusion or slow cooling can also be employed.
2. Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
The crystal is placed in a single-crystal X-ray diffractometer.
-
Data is collected at a low temperature (typically 100-123 K) to minimize thermal vibrations.
-
The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and collects the diffraction pattern as the crystal is rotated.[1]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
The structural model is then refined using full-matrix least-squares on F2 to optimize the atomic positions, and thermal parameters.[1]
Alternative Structural Validation Methods
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are invaluable for confirming the molecular structure in solution and providing complementary information.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques confirm the connectivity of atoms in the molecule. For 1-(4-Nitrobenzoyl)piperidine, ¹H NMR would show characteristic signals for the protons on the piperidine ring and the aromatic protons of the nitrobenzoyl group. The chemical shifts and coupling constants provide detailed information about the local chemical environment of each proton.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to unambiguously assign all proton and carbon signals and confirm the overall structure.
2. Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique provides the accurate mass of the molecule, confirming its elemental composition. For 1-(4-Nitrobenzoyl)piperidine, a protonated molecule [M+H]⁺ would be observed.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information by breaking the molecule into smaller, identifiable pieces.
Method Comparison: X-ray Crystallography vs. Alternatives
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing | Atomic connectivity, chemical environment, stereochemistry in solution | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous and highly detailed structural information. | Provides data on the molecule's structure in a more biologically relevant state (solution). | High sensitivity, requires very small sample amounts. |
| Limitations | Requires high-quality single crystals, which can be difficult to grow. Provides a static picture in the solid state. | Does not provide precise bond lengths and angles. Can be complex for large molecules. | Does not provide 3D structural information. |
Visualizing the Workflow and Logic
Caption: Experimental workflow for X-ray crystallography of a small molecule.
References
A Comparative In Vitro Efficacy Analysis of Novel Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and diverse biological activities have made it a focal point in the discovery of novel therapeutics. This guide provides a comparative overview of the in vitro efficacy of recently developed piperidine derivatives across key therapeutic areas: oncology, neurodegenerative disease, and infectious disease. The data presented is compiled from various studies to offer a broad perspective on the emerging potential of this versatile heterocyclic motif.
Comparative Efficacy of Novel Piperidine Derivatives
The in vitro potency of novel piperidine derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various functional assays. The following tables summarize the activities of several recently reported derivatives against different biological targets.
Anticancer Activity
The cytotoxic effects of novel piperidine derivatives are frequently evaluated against a panel of human cancer cell lines. The MTT and SRB assays are standard methods used to determine cell viability and proliferation.
| Derivative | Target/Assay | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 17a | Tubulin Polymerization Inhibition | PC3 (Prostate) | 0.81 | 5-Fluorouracil | >100 |
| Compound 17a | Tubulin Polymerization Inhibition | MGC803 (Gastric) | 1.09 | 5-Fluorouracil | >100 |
| Compound 17a | Tubulin Polymerization Inhibition | MCF7 (Breast) | 1.30 | 5-Fluorouracil | >100 |
| HSP70-36 | Cell Viability (MTT Assay) | BT474 (Breast) | 1.41 | - | - |
| HSP70-36 | Cell Viability (MTT Assay) | BT/Lap(R)1.0 (Lapatinib-resistant Breast) | 1.47 | - | - |
| Spiro[chroman-2,4'-piperidin]-4-one derivative 16 | Cytotoxicity (MTT Assay) | MCF-7 (Breast) | 0.31 | - | - |
| Spiro[chroman-2,4'-piperidin]-4-one derivative 16 | Cytotoxicity (MTT Assay) | A2780 (Ovarian) | 5.62 | - | - |
Anti-Acetylcholinesterase (AChE) Activity
Inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease. The Ellman assay is a widely used in vitro method to screen for AChE inhibitors.
| Derivative | Target/Assay | IC50 | Reference Compound | IC50 |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) | Acetylcholinesterase (AChE) Inhibition | 0.56 nM | Donepezil | - |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | Acetylcholinesterase (AChE) Inhibition | 0.41 µM | Donepezil | - |
| Benzoylpiperidine derivative 19 | Acetylcholinesterase (AChE) Inhibition | 5.10 µM | Galantamine | 1.19 µM |
| Benzoylpiperidine derivative 21 | Butyrylcholinesterase (BuChE) Inhibition | 6.16 µM | Galantamine | >500 µM |
Antiviral Activity
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. In vitro viral replication assays are crucial for the initial screening of novel compounds.
| Derivative | Target/Assay | Cell Line | EC50 | Reference Compound | EC50 |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A/Udorn/72 (H3N2) Replication | MDCK | 0.05 µM | Oseltamivir | - |
| Purine-piperidine derivative FZJ05 | Influenza A/H1N1 Replication | MDCK | <0.39 µM | Ribavirin | 4.6 µM |
| Purine-piperidine derivative FZJ13 | HIV-1 Replication | MT-4 | 0.18 µM | 3TC | 0.15 µM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of piperidine derivatives.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Novel piperidine derivatives
-
Human cancer cell lines (e.g., MCF-7, PC3)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by detecting the formation of thiocholine, which reacts with DTNB to produce a colored product.
Materials:
-
Novel piperidine derivatives
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test piperidine derivative at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Antiviral Plaque Reduction Assay
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
Materials:
-
Novel piperidine derivatives
-
Virus stock (e.g., Influenza A)
-
Host cells (e.g., MDCK)
-
6-well plates
-
Infection medium (e.g., serum-free DMEM)
-
Agarose overlay
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known dilution of the virus for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with an agarose medium containing various concentrations of the piperidine derivative.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Visualizing Mechanisms of Action
Understanding the signaling pathways and experimental processes is crucial for interpreting the efficacy data. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: General experimental workflow for the evaluation of novel piperidine derivatives.
Caption: The PI3K/Akt signaling pathway, a common target for anticancer piperidine derivatives.
Caption: The caspase signaling cascade, a key pathway in apoptosis induced by cytotoxic agents.
A Researcher's Guide to Cross-Validation of Analytical Methods for Piperidine Compound Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of piperidine compounds is critical. This guide provides an objective comparison of common analytical methods for the quantification of piperidine and its derivatives, supported by experimental data and detailed methodologies. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.
Piperidine and its analogues are prevalent structural motifs in a wide range of pharmaceuticals and natural products.[1] Their precise characterization is essential throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final product.[1] This guide focuses on the most widely employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Techniques
The choice of analytical method for piperidine compounds is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity.[2] While HPLC is a versatile technique for non-volatile compounds, GC is well-suited for volatile and semi-volatile piperidines.[1][3] For trace-level quantification in complex biological matrices, LC-MS/MS offers unparalleled sensitivity and selectivity.[4][5]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3] | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[4] |
| Typical Analytes | Volatile and thermally stable compounds.[3] | Non-volatile or thermally labile compounds.[3] | Wide range of compounds, particularly at low concentrations in complex matrices.[5] |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS).[3] | Ultraviolet (UV) Detector, Mass Spectrometry (MS).[3] | Tandem Mass Spectrometer (MS/MS).[6] |
| Sample Preparation | Often requires derivatization for polar amines to improve volatility and peak shape.[1][5] | May require derivatization to enhance UV detection.[3] | Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6] |
| Key Advantages | High resolution for volatile compounds. | Broad applicability, robust, and cost-effective.[4] | High sensitivity, high selectivity, suitable for bioanalysis.[4] |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to LC-MS/MS, potential for matrix interference.[4] | Higher cost and complexity. |
Quantitative Performance Data
The following table summarizes typical validation parameters for different analytical methods used for the quantification of various piperidine derivatives. This data is compiled from multiple independent validation studies.
| Analyte/Method | Linearity Range | LLOQ/LOD | Accuracy (%) | Precision (%RSD) | Reference |
| Piperidine (in Rimonabant API) by LC-MS | 0.03 - 0.40 µg/mL | LOD: 0.01010 µg/mL | 92.2 - 95.5 | 2.6 | [7][8] |
| Piperidine (in Artane) by RP-HPLC with Pre-column Derivatization | 0.44 - 53.33 µg/mL | LLOQ: 0.44 µg/mL, LOD: 0.15 µg/mL | 101.82 | 0.6 | [9] |
| Pomalidomide by RP-HPLC | 15.47 - 45.42 µg/mL | LOQ: 0.235 µg/mL, LOD: 0.079 µg/mL | Not Reported | Not Reported | [4] |
| Pomalidomide by UPLC | 5 - 30 µg/mL | LOQ: 0.87 µg/mL, LOD: 0.29 µg/mL | 98.7 - 101.3 | < 2.0 | [4] |
| Pomalidomide by HPLC-MS/MS | 1.00 - 500.00 ng/mL | LLOQ: 1.00 ng/mL | 95.0 - 105.0 | < 15.0 | [4] |
| 4-[(4-Chlorophenoxy)methyl]piperidine by LC-MS/MS | 1 - 1000 ng/mL (Illustrative) | LLOQ: 1 ng/mL (Illustrative) | 95 - 105 (Illustrative) | < 15 (Illustrative) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of piperidine compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for the analysis of volatile piperidine derivatives.
-
Instrumentation: Gas chromatograph equipped with a Mass Spectrometer (MS) detector.[1]
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: High purity helium or hydrogen at a constant flow rate.[1]
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final Hold: Hold at 250°C for 5 minutes.[1]
-
-
Injector Temperature: 250°C.[3]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-550.
-
Derivatization: For non-volatile or polar piperidine compounds, a derivatization step is often necessary to improve volatility and chromatographic performance.[1][5] A common method involves acylation.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for the analysis of piperidine after derivatization.[9]
-
Instrumentation: HPLC system with a UV detector.[3]
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A 32:68 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[2]
-
Detection: UV at a specified wavelength (e.g., 221 nm).[4]
-
Derivatization: Piperidine can be derivatized with 4-toluenesulfonyl chloride to form a UV-active compound.[2][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the quantification of piperidine compounds in biological matrices.[6]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[6]
-
Column: A C18 reversed-phase column.[7]
-
Mobile Phase:
-
A: 0.1% formic acid in water.[7]
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.[7]
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[6]
-
Sample Preparation (for biological matrices): A common and effective technique is protein precipitation.[6] To 100 µL of plasma, add 400 µL of cold acetonitrile.[6] Vortex and then centrifuge to pellet the precipitated proteins.[6] The supernatant is then transferred, evaporated to dryness, and reconstituted in the mobile phase for injection.[6]
Visualizing Experimental Workflows and Method Selection
To further aid researchers, the following diagrams illustrate a typical cross-validation workflow and a decision-making process for selecting the most appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alternative-therapies.com [alternative-therapies.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to P2Y14 Receptor Antagonists: Evaluating Leading Scaffolds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The P2Y14 receptor (P2Y14R) has emerged as a significant therapeutic target, primarily due to its role in mediating inflammatory and immune responses. As a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars like UDP-glucose, P2Y14R is implicated in conditions such as asthma, neuropathic pain, and other inflammatory diseases. Consequently, the development of potent and selective P2Y14R antagonists is a key focus in modern drug discovery.
The P2Y14R Signaling Pathway
The P2Y14 receptor is canonically coupled to the Gαi subunit of the heterotrimeric G protein complex. Upon activation by an agonist such as UDP-glucose, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers downstream cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways and RhoA, which are crucial for cellular responses like immune cell chemotaxis.
P2Y14R Gαi-coupled signaling cascade.
Comparative Analysis of P2Y14R Antagonist Scaffolds
The development of P2Y14R antagonists has been dominated by a few key structural classes. The most notable is the naphthalene-based scaffold, exemplified by the highly potent and selective antagonist, PPTN. Modifications to this core structure, particularly the piperidine moiety, have led to numerous potent analogs. More recently, virtual screening and other discovery methods have identified entirely new scaffolds with comparable or superior potency.
| Scaffold/Compound Name | Core Structure | IC50 / KB | Key Features & Selectivity |
| PPTN | Naphthalene | KB: 434 pM[1][2] | High-affinity, competitive antagonist. Highly selective over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13)[1]. |
| MRS4917 | Naphthalene (Piperidine bioisostere) | IC50: 2.88 nM[3][4][5] | Piperidine moiety replaced with pyrazole. Orally active with in vivo efficacy in neuropathic pain models[4][6]. >18,000-fold selectivity against P2Y6R[3][4][5]. |
| Compound 8 | Novel (Virtual Screen Hit) | IC50: 2.46 nM[7][8] | Novel chemical architecture identified via structure-based virtual screening. Potency higher than PPTN in the reported assay[7]. |
| P2Y14R antagonist 2 | Novel | IC50: 0.40 nM[3] | Potent, selective, and orally active antagonist with demonstrated anti-inflammatory activity[3]. |
| Triazole Derivative | 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-phenyl substituted benzoic acid | IC50: 31.7 nM[7] | A distinct scaffold identified through molecular docking and dynamics simulation approaches[7]. |
| MRS4608 | Naphthalene (Bridged Piperidine) | IC50: ~20 nM[3][9] | Features a rigid, bicyclic-substituted piperidine ring (quinuclidine)[9][10]. |
Experimental Protocols and Evaluation Workflow
The characterization of P2Y14R antagonists relies on a suite of standardized in vitro assays to determine potency, selectivity, and functional effects.
cAMP Accumulation Assay (Functional Antagonism)
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, which is the hallmark of P2Y14R activation.
-
Cells: HEK293 or CHO cells stably expressing the human P2Y14 receptor.
-
Protocol:
-
Cells are cultured to an appropriate density in multi-well plates.
-
Cells are pre-incubated with varying concentrations of the test antagonist for 15-30 minutes.
-
A cAMP-stimulating agent, typically Forskolin, is added to elevate basal cAMP levels.
-
A fixed concentration of a P2Y14R agonist (e.g., UDP-glucose, usually at its EC80) is added to inhibit cAMP production.
-
After incubation (15-60 minutes), cells are lysed.
-
Intracellular cAMP levels are quantified using a detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA[11].
-
The antagonist's potency (IC50) is determined by measuring the concentration-dependent reversal of the agonist's inhibitory effect[12].
-
Neutrophil Chemotaxis Assay (Physiological Function)
This assay assesses the antagonist's ability to block the migration of immune cells towards a chemoattractant, a key physiological function mediated by P2Y14R.
-
Cells: Differentiated HL-60 cells or freshly isolated human neutrophils[13].
-
Protocol:
-
A chemotaxis system (e.g., Boyden chamber or Transwell® plate with 5.0 µm pores) is used[14].
-
The lower chamber is filled with media containing a P2Y14R agonist (e.g., UDP-glucose) as the chemoattractant[15].
-
Neutrophils are pre-incubated with varying concentrations of the test antagonist and then seeded into the upper chamber[13][14].
-
The chamber is incubated for 1-2 hours to allow cell migration towards the chemoattractant gradient[13][14].
-
The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the migrated cells and measuring ATP content (e.g., CellTiter-Glo®) or by cell counting via microscopy or flow cytometry[14].
-
The IC50 value is calculated based on the antagonist's ability to inhibit agonist-induced migration[13].
-
Workflow for P2Y14R antagonist evaluation.
Conclusion
The development of P2Y14R antagonists is a promising field for creating novel anti-inflammatory therapeutics. While the naphthalene-based scaffold of PPTN established a benchmark for high-potency and selective antagonists, ongoing research has successfully identified alternative scaffolds and bioisosteric replacements that offer improved properties.[6][16] The discovery of novel scaffolds, such as Compound 8 from virtual screening, demonstrates that potent P2Y14R inhibition is not limited to a single chemical class and opens new avenues for lead optimization[7].
Key trends in the field include:
-
Moving Beyond Zwitterions: Many initial potent antagonists like PPTN are zwitterionic, which can limit oral bioavailability. Current efforts focus on developing neutral, non-zwitterionic molecules with improved drug-like properties[17][18].
-
Bioisosteric Replacement: Replacing the flexible piperidine ring in the naphthalene scaffold with more rigid or alternative heterocyclic structures (e.g., pyrazole in MRS4917 or bridged systems) has proven to be a successful strategy for maintaining potency while potentially improving pharmacokinetics[6][19].
-
Structure-Based Design: As homology models of the P2Y14R improve, structure-based virtual screening and computational chemistry are becoming increasingly powerful tools for identifying structurally diverse and novel antagonist scaffolds[7][20].
For researchers, the choice of scaffold will depend on the specific therapeutic goal, balancing factors of potency, selectivity, and pharmacokinetic properties. The data clearly indicates that multiple, structurally distinct scaffolds can achieve the desired high-potency antagonism of the P2Y14 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRS4917|CAS |DC Chemicals [dcchemicals.com]
- 5. MRS4917 Datasheet DC Chemicals [dcchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
- 19. research.unipd.it [research.unipd.it]
- 20. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Substituted Piperidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of substituted piperidines is a cornerstone of medicinal chemistry. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable route for a given target molecule.
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its prevalence underscores the continuous need for efficient and versatile synthetic methods to access a diverse range of substituted derivatives. This guide delves into a comparative analysis of several key synthetic strategies, evaluating their performance based on yield, substrate scope, stereoselectivity, and operational complexity.
Performance Comparison of Synthetic Routes
The following tables summarize quantitative data for various synthetic routes to substituted piperidines, offering a clear comparison of their efficiencies under different conditions.
Table 1: Catalytic Hydrogenation of Substituted Pyridines
Catalytic hydrogenation of the corresponding pyridine precursors is one of the most direct and atom-economical methods for synthesizing piperidines.[1] The choice of catalyst and reaction conditions is crucial for achieving high yields and chemoselectivity.
| Substrate | Catalyst | Solvent | Pressure (bar) | Time (h) | Yield (%) | Reference |
| 2-Methylpyridine | PtO₂ (5 mol%) | Acetic Acid | 70 | 6 | 62 | [1] |
| 3-Methylpyridine | PtO₂ (5 mol%) | Acetic Acid | 70 | 4 | 75 | [1] |
| 4-Methylpyridine | PtO₂ (5 mol%) | Acetic Acid | 70 | 6 | 72 | [1] |
| 2-Bromopyridine | PtO₂ (5 mol%) | Acetic Acid | 50 | 6 | 54 | [1] |
| 3-Phenylpyridine | PtO₂ (5 mol%) | Acetic Acid | 60 | 8 | 55 | [1] |
| Pyridine | Rh/KB | Water | N/A (Electrocatalytic) | N/A | 98 | [2] |
| 2,6-Lutidine | Rh₂O₃ (0.5 mol%) | 2,2,2-Trifluoroethanol | 5 | 16 | >99 | [3] |
| 3-Aminopyridine | Rh₂O₃ (0.5 mol%) | 2,2,2-Trifluoroethanol | 5 | 16 | 98 | [3] |
Table 2: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction provides a powerful C-C and C-N bond-forming strategy for the construction of six-membered nitrogen heterocycles.[4][5] The reaction can be influenced by the nature of the diene and the dienophile.
| Diene | Dienophile (Imine) | Conditions | Product | Spectroscopic Yield (%) | Reference |
| 2,3-Dimethylbutadiene | Methanimine (in situ) | NH₄Cl, H₂O, 50 °C | 4,5-Dimethyl-1,2,3,6-tetrahydropyridine | 55 | [6] |
| Isoprene | Methanimine (in situ) | NH₄Cl, H₂O, 50 °C | 4-Methyl-1,2,3,6-tetrahydropyridine | 48 | [6] |
| 1,3-Pentadiene | Methanimine (in situ) | NH₄Cl, H₂O, 50 °C | 6-Methyl-1,2,3,6-tetrahydropyridine | 21 | [6] |
Table 3: Intramolecular Cyclization Reactions
Intramolecular cyclization is a broad category that encompasses various methods for forming the piperidine ring from an acyclic precursor. Key examples include the aza-Michael addition and the Pictet-Spengler reaction.
| Reaction Type | Substrate | Conditions | Product | Yield (%) | Reference |
| aza-Michael Addition | N-Boc-5-amino-1-penten-3-one | TFA, CH₂Cl₂ | N-Boc-3-oxopiperidine | High | [7] |
| Pictet-Spengler | Tryptamine and Aldehyde | TFA, CH₂Cl₂ | Tetrahydro-β-carboline | Variable | |
| Pictet-Spengler | Tryptamine and Benzylaldehyde | HFIP, reflux, 8h | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 95 | [8] |
Table 4: Hofmann-Löffler-Freytag Reaction
This reaction involves the rearrangement of an N-haloamine to form a δ-haloamine, which then cyclizes to the corresponding piperidine (or pyrrolidine).[9] It is particularly useful for the functionalization of unactivated C-H bonds.
| Substrate | Conditions | Product | Yield (%) | Reference |
| N-Bromo-N-methyl-5-phenylpentylamine | H₂SO₄, heat | 1-Methyl-2-(phenylmethyl)pyrrolidine | Moderate | [9] |
| N-Chloro-N-methylcyclohexylamine | H₂SO₄, UV light | 1-Azabicyclo[4.1.0]heptane | Good | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Catalytic Hydrogenation of 3-Methylpyridine using PtO₂
Materials:
-
3-Methylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor vessel, a solution of 3-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.
-
To this solution, a catalytic amount of PtO₂ (5 mol%) is added.[1]
-
The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 70 bar.[1]
-
The reaction mixture is stirred at room temperature for 4 hours.[1]
-
After the reaction is complete, the reactor is carefully depressurized.
-
The reaction mixture is quenched with a saturated solution of NaHCO₃ and then extracted with ethyl acetate (3 x 20 mL).[1]
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield 3-methylpiperidine.[1]
Aza-Diels-Alder Reaction for the Synthesis of 4,5-Dimethyl-1,2,3,6-tetrahydropyridine
Materials:
-
2,3-Dimethylbutadiene
-
Formalin (37% aqueous solution of formaldehyde)
-
Ammonium Chloride (NH₄Cl)
-
Maleic acid (for yield determination)
-
Deionized water
Procedure:
-
In a sealed vessel, 2,3-dimethylbutadiene (1 mmol) and formalin (1.3 mmol) are combined in a 0.5 M aqueous solution of ammonium chloride.
-
The reaction mixture is heated to 50 °C and stirred for the specified reaction time.
-
After cooling to room temperature, the reaction mixture is analyzed by ¹H NMR spectroscopy to determine the spectroscopic yield. Maleic acid is added as an internal standard for quantification.[6]
-
For isolation, the product can be extracted with a suitable organic solvent after basification of the reaction mixture.
Intramolecular Pictet-Spengler Reaction for the Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline
Materials:
-
Tryptamine
-
Benzylaldehyde
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
A solution of tryptamine (31 mmol, 5 g) and benzylaldehyde (31 mmol, 3.3 g) in HFIP (15 mL) is prepared in a round-bottom flask.[8]
-
The reaction mixture is heated to reflux for 8 hours.[8]
-
After completion of the reaction, the solvent (HFIP) is removed by distillation.[8]
-
The crude product is then purified by column chromatography to afford 1-phenyl-1,2,3,4-tetrahydro-β-carboline.[8]
Hofmann-Löffler-Freytag Reaction
General Procedure:
-
The N-haloamine is dissolved in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid.[9]
-
The reaction is initiated either by heating the solution or by irradiation with UV light.[9]
-
The reaction proceeds via a radical chain mechanism, leading to the formation of a δ-haloamine intermediate.
-
Upon basification of the reaction mixture, the δ-haloamine undergoes intramolecular nucleophilic substitution to yield the corresponding piperidine derivative.[9]
Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described synthetic routes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Validating the Mechanism of Action for 1-(4-Nitrobenzoyl)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-Nitrobenzoyl)piperidine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents. Derivatives incorporating this moiety have demonstrated a range of biological activities, with a significant focus on their potential as cytotoxic and antitumor agents. This guide provides a comparative analysis of a representative 1-(4-Nitrobenzoyl)piperidine derivative, placing its mechanism of action in context with alternative cytotoxic compounds and detailing the experimental methodologies required for validation.
Comparative Analysis of Cytotoxic Activity
The primary mechanism of action explored for 1-(4-Nitrobenzoyl)piperidine derivatives is the induction of cytotoxicity in cancer cells. To illustrate this, we compare the in vitro activity of a representative compound, 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine , a close structural analog, with other substituted benzoylpiperazine derivatives.
| Compound ID | R (Substitution on Benzoyl Ring) | Cell Line | IC50 (µM)[1] |
| 5e | 4-NO2 | HUH7 (Liver Cancer) | 5.8 ± 0.4 |
| 5a | 4-Cl | HUH7 (Liver Cancer) | 6.2 ± 0.5 |
| 5b | 4-F | HUH7 (Liver Cancer) | 7.1 ± 0.6 |
| 5c | 4-OCH3 | HUH7 (Liver Cancer) | 8.5 ± 0.7 |
| 5d | 4-CH3 | HUH7 (Liver Cancer) | 9.3 ± 0.8 |
| 5f | 2-NO2 | HUH7 (Liver Cancer) | 7.5 ± 0.6 |
| 5g | 3-NO2 | HUH7 (Liver Cancer) | 6.9 ± 0.5 |
As indicated in the table, the 4-nitro substitution (Compound 5e) confers potent cytotoxic activity against the HUH7 human liver cancer cell line, comparable to or exceeding that of other halogenated and electron-donating or -withdrawing groups at various positions on the benzoyl ring[1]. This suggests that the electronic properties and position of the substituent are critical determinants of cytotoxic efficacy.
Elucidating the Signaling Pathway
The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis. The proposed signaling pathway for 1-(4-Nitrobenzoyl)piperidine derivatives, based on common mechanisms of cytotoxic compounds, involves the activation of intrinsic and extrinsic apoptotic pathways.
References
A Spectroscopic Comparison of 1-(4-Nitrobenzoyl)piperidine and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of 1-(4-Nitrobenzoyl)piperidine and its precursors, 4-nitrobenzoyl chloride and piperidine. The information presented is supported by experimental data and detailed methodologies to aid in the identification and characterization of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-(4-Nitrobenzoyl)piperidine and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Piperidine | 3280 (br), 2935, 2850, 1445 | N-H stretch (secondary amine), C-H stretch (alkane), N-H bend |
| 4-Nitrobenzoyl Chloride | 1770, 1605, 1525, 1350, 870 | C=O stretch (acyl chloride), C=C stretch (aromatic), N-O asymmetric stretch (nitro), N-O symmetric stretch (nitro), C-Cl stretch |
| 1-(4-Nitrobenzoyl)piperidine | 1635, 1600, 1520, 1345, 2940, 2860 | C=O stretch (amide), C=C stretch (aromatic), N-O asymmetric stretch (nitro), N-O symmetric stretch (nitro), C-H stretch (alkane) |
Table 2: ¹H NMR Spectroscopy Data (CDCl₃, δ ppm)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Piperidine | ~2.79 | t | 4H | -CH₂-N-CH₂- |
| ~1.58 | m | 6H | -CH₂-CH₂-CH₂- | |
| ~1.46 | s | 1H | N-H | |
| 4-Nitrobenzoyl Chloride | ~8.42 | d | 2H | Aromatic H (ortho to -NO₂) |
| ~8.30 | d | 2H | Aromatic H (ortho to -COCl) | |
| 1-(4-Nitrobenzoyl)piperidine | ~8.25 | d | 2H | Aromatic H (ortho to -NO₂) |
| ~7.55 | d | 2H | Aromatic H (ortho to -C(O)N) | |
| ~3.70 | br s | 2H | Piperidine H (adjacent to N, rotamer 1) | |
| ~3.40 | br s | 2H | Piperidine H (adjacent to N, rotamer 2) | |
| ~1.70 | m | 6H | Piperidine H (remaining) |
Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, δ ppm)
| Compound | Chemical Shift (ppm) | Assignment |
| Piperidine | ~47.5 | C2, C6 |
| ~27.2 | C3, C5 | |
| ~25.2 | C4 | |
| 4-Nitrobenzoyl Chloride | ~167.0 | C=O |
| ~151.0 | Aromatic C-NO₂ | |
| ~138.0 | Aromatic C-COCl | |
| ~131.5 | Aromatic CH (ortho to -COCl) | |
| ~124.0 | Aromatic CH (ortho to -NO₂) | |
| 1-(4-Nitrobenzoyl)piperidine | ~168.5 | C=O |
| ~148.0 | Aromatic C-NO₂ | |
| ~143.0 | Aromatic C-C(O)N | |
| ~128.0 | Aromatic CH (ortho to -C(O)N) | |
| ~124.0 | Aromatic CH (ortho to -NO₂) | |
| ~48.0, ~43.0 | Piperidine C (adjacent to N, rotamers) | |
| ~26.5, ~25.5, ~24.5 | Piperidine C (remaining) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Piperidine | C₅H₁₁N | 85.15 | 85 (M⁺), 84, 70, 56, 43 |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 185 (M⁺), 150, 122, 104, 76 |
| 1-(4-Nitrobenzoyl)piperidine | C₁₂H₁₄N₂O₃ | 234.25 | 234 (M⁺), 150, 120, 104, 84 |
Experimental Protocols
Synthesis of 1-(4-Nitrobenzoyl)piperidine
The synthesis of 1-(4-Nitrobenzoyl)piperidine is typically achieved through a Schotten-Baumann reaction.[1][2][3][4][5]
Materials:
-
4-Nitrobenzoyl chloride
-
Piperidine
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath and add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
While vigorously stirring the biphasic mixture, add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1-(4-Nitrobenzoyl)piperidine as a solid.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent (e.g., methanol or dichloromethane). The solution was then introduced into the instrument via direct injection or through a gas chromatography (GC) inlet.
Visualizations
Synthetic Pathway
The following diagram illustrates the synthesis of 1-(4-Nitrobenzoyl)piperidine from its precursors.
Caption: Synthesis of 1-(4-Nitrobenzoyl)piperidine.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and characterization of 1-(4-Nitrobenzoyl)piperidine.
Caption: Experimental workflow for synthesis and analysis.
References
Benchmarking New Cholinesterase Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of emerging cholinesterase inhibitors against established standards. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Inhibitor Potency
The development of new cholinesterase inhibitors is critical for advancing the treatment of neurodegenerative diseases like Alzheimer's. Efficacy is often initially assessed by determining the half-maximal inhibitory concentration (IC50) against the target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Lower IC50 values indicate greater potency.
This guide benchmarks a newly approved inhibitor, Zunveyl® (ALPHA-1062), against the current standards: Donepezil, Rivastigmine, and Galantamine. Zunveyl, approved by the FDA in July 2024, is a prodrug of galantamine designed for delayed release and improved gastrointestinal tolerability.[1]
Below is a summary of reported IC50 values for these inhibitors. It is important to note that these values can vary between studies due to different experimental conditions, such as the source of the enzyme and the specific assay parameters.
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| Donepezil | AChE | 6.7 nM | --- |
| BChE | 7.95 µM | High selectivity for AChE. | |
| Rivastigmine | AChE | 4.3 - 4760 nM | Dual inhibitor. |
| BChE | 16 - 238 nM | Potent BChE inhibitor. | |
| Galantamine | AChE | 1.27 +/- 0.21 µM | --- |
| BChE | > 50 µM | Selective for AChE. | |
| Zunveyl (ALPHA-1062) | AChE & BChE | Bioequivalent to Galantamine | As a prodrug, it is metabolized to galantamine in the liver.[1] |
Experimental Protocols
Standardized Assay for Cholinesterase Inhibitor Screening: The Ellman Method
The most widely used method for determining AChE and BChE inhibition is the spectrophotometric Ellman method.[2][3] This assay is robust, reliable, and suitable for high-throughput screening.
Principle:
The assay measures the activity of cholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine (or butyrylthiocholine for BChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Materials:
-
Spectrophotometric 96-well plate reader
-
Clear, flat-bottom 96-well microplates
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test inhibitor and reference inhibitors
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in appropriate buffers.
-
Assay Plate Setup:
-
Test Wells: Add the enzyme solution and the test inhibitor at various concentrations.
-
Control Wells (100% Activity): Add the enzyme solution and the vehicle (solvent used for the inhibitor).
-
Blank Wells (No Enzyme): Add buffer and the vehicle.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the substrate (ATCh or BTCh) and DTNB to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
Cholinesterase Inhibition and Neuroprotective Signaling
Beyond their primary role in restoring acetylcholine levels, cholinesterase inhibitors have been shown to exert neuroprotective effects.[4] One of the key mechanisms is the modulation of the PI3K/Akt signaling pathway.[4][5][6][7] Activation of this pathway promotes cell survival and reduces apoptosis (programmed cell death) in neurons, which is a critical factor in neurodegenerative diseases.
Caption: Cholinesterase inhibition increases acetylcholine, enhancing signaling and promoting neuroprotection.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing new cholinesterase inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: A typical workflow for screening and identifying new cholinesterase inhibitors.
Logical Comparison of Inhibitor Characteristics
The selection of a lead candidate for drug development depends on a multi-faceted comparison of its properties against existing standards.
Caption: Key parameters for comparing new cholinesterase inhibitors against established standards.
References
- 1. neurologylive.com [neurologylive.com]
- 2. benchchem.com [benchchem.com]
- 3. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 4. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer’s disease effect of licorice stem flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimerâs disease effect of licorice stem flavonoids | Aging [aging-us.com]
- 7. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
Safety Operating Guide
Proper Disposal of 1-(4-Nitrobenzoyl)piperidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(4-Nitrobenzoyl)piperidine, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 1-(4-Nitrobenzoyl)piperidine with appropriate safety measures. The compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling 1-(4-Nitrobenzoyl)piperidine
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact which can cause irritation.[1][2] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | To prevent inhalation which may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The disposal of 1-(4-Nitrobenzoyl)piperidine must be conducted in accordance with local, state, and federal regulations. It is classified as a chemical waste that should be disposed of at an approved waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and chemically compatible container for collecting waste 1-(4-Nitrobenzoyl)piperidine. The container should be kept tightly closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(4-Nitrobenzoyl)piperidine".
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials. Nitroaromatic compounds can be incompatible with strong oxidizing agents and bases.
2. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Wear the appropriate PPE as outlined in Table 1.
-
For small spills, gently sweep the solid material into a container for disposal.
-
For larger spills, consult your institution's environmental health and safety (EHS) department for guidance.
3. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Provide the waste manifest or any other required documentation to the disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 1-(4-Nitrobenzoyl)piperidine.
Caption: Disposal workflow for 1-(4-Nitrobenzoyl)piperidine.
Chemical Hazard Information
A summary of the key hazard information for 1-(4-Nitrobenzoyl)piperidine is provided in the table below.
Table 2: Hazard Identification for 1-(4-Nitrobenzoyl)piperidine
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irrit. 2 | [1][2] |
| Causes serious eye irritation | Eye Irrit. 2 | [1][2] |
| May cause respiratory irritation | STOT SE 3 | [1][2] |
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 1-(4-Nitrobenzoyl)piperidine, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.
References
Personal protective equipment for handling 1-(4-Nitrobenzoyl)piperidine
Essential Safety and Handling Guide for 1-(4-Nitrobenzoyl)piperidine
This guide provides critical safety, operational, and disposal protocols for handling 1-(4-Nitrobenzoyl)piperidine. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental risks. The information presented is a synthesis of safety data for structurally related compounds, including nitroaromatics and piperidine derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1][5] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][6] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with 1-(4-Nitrobenzoyl)piperidine.
Preparation and Engineering Controls
-
All handling of 1-(4-Nitrobenzoyl)piperidine powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[6]
Weighing and Transfer
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]
-
Avoid the formation of dust during handling.[1]
During the Experiment
-
Keep all containers with 1-(4-Nitrobenzoyl)piperidine clearly labeled.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][8]
-
Store away from incompatible materials such as strong oxidizing agents.[1][6]
Emergency Procedures
Spill Management Protocol
-
Evacuate: Evacuate personnel from the immediate spill area.[1][9]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1][10]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[1]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1][6] For a liquid spill, absorb with an inert material and place in a suitable container.[9][11][12]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste according to regulations.[8]
First Aid Measures
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[5]
-
In case of eye contact: After eye contact, rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.[5][10]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5][10]
-
If swallowed: Make the victim drink water (two glasses at most). Avoid vomiting (risk of perforation). Call a physician immediately. Do not attempt to neutralize.[5]
Disposal Plan
-
Waste Characterization: All waste containing 1-(4-Nitrobenzoyl)piperidine must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed disposal company. Do not let the product enter drains.[5][7] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6][8]
Safe Handling Workflow
Caption: Workflow for the safe handling of 1-(4-Nitrobenzoyl)piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. epa.gov [epa.gov]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.es [fishersci.es]
- 9. lobachemie.com [lobachemie.com]
- 10. chemos.de [chemos.de]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
